Product packaging for LEI105(Cat. No.:CAS No. 1800327-36-9)

LEI105

Cat. No.: B608513
CAS No.: 1800327-36-9
M. Wt: 0.0
InChI Key: XDHONXIOZAUYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LEI105 is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipase-α and -β (DAGL-α/β), the primary biosynthetic enzymes for the endocannabinoid 2-arachidonoylglycerol (2-AG) . This α-ketoheterocycle compound was developed through a structure-guided approach and exhibits a 10-fold increase in potency against human DAGL-α (pIC50 = 8.5) compared to its predecessor, LEI104 . Its mechanism of action involves the reversible formation of a hemiketal adduct with the catalytic serine residue in the active site of DAGLs, thereby blocking the hydrolysis of diacylglycerol substrates to 2-AG . The selectivity of this compound is a key feature; comprehensive chemoproteomic profiling using activity-based protein profiling (ABPP) has demonstrated that it does not significantly affect other serine hydrolases involved in endocannabinoid metabolism, including ABHD6, ABHD12, monoacylglycerol lipase (MAGL), or fatty acid amide hydrolase (FAAH), and it lacks affinity for the cannabinoid CB1 receptor . In cellular models, such as Neuro2A cells, this compound concentration-dependently reduces 2-AG levels without altering the levels of the other major endocannabinoid, anandamide (AEA) . Its research value is underscored by its ability to modulate endocannabinoid-mediated physiology, as shown by its capacity to reduce cannabinoid CB1 receptor-dependent short-term synaptic plasticity in mouse hippocampal slices . Furthermore, this compound has been validated as a tool compound in complex human tissue, effectively inhibiting DAGLβ activity in ex vivo placental studies . This profile makes this compound an essential pharmacological tool for the acute and temporal investigation of 2-AG signaling in neuronal function, immune regulation, and lipid metabolism research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula 384.48 B608513 LEI105 CAS No. 1800327-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1800327-36-9

Molecular Formula

384.48

Molecular Weight

0.0

IUPAC Name

1-[6-(4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one

InChI

InChI=1S/C25H24N2O2/c1-18-12-14-20(15-13-18)21-16-23-24(26-17-21)27-25(29-23)22(28)11-7-3-6-10-19-8-4-2-5-9-19/h2,4-5,8-9,12-17H,3,6-7,10-11H2,1H3

InChI Key

XDHONXIOZAUYDB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=C(N=C2)N=C(O3)C(=O)CCCCCC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LEI105;  LEI-105;  LEI 105; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of LEI105: A Technical Guide to a Selective Diacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of LEI105, a potent and highly selective reversible inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). Developed as a chemical probe for studying the endocannabinoid system, this compound has become an invaluable tool for elucidating the role of 2-arachidonoylglycerol (2-AG) signaling in various physiological and pathophysiological processes. This document details the quantitative inhibitory data, experimental protocols for its characterization, and the signaling pathway in which it acts.

Introduction to this compound

This compound is an α-ketoheterocycle compound identified through a structure-guided approach and comparative chemoproteomics.[1] It was developed to be a significant improvement over its predecessor, LEI104, exhibiting a 40-fold increase in potency for human DAGL-α.[2] As a dual inhibitor of DAGL-α and DAGL-β, the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-AG, this compound allows for the acute and temporal modulation of 2-AG levels in a manner not possible with genetic knockout models.[1] Its high selectivity over other enzymes in the endocannabinoid metabolic pathway, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), as well as the cannabinoid CB1 receptor, makes it a precise tool for studying DAGL-specific functions.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its precursor, LEI104, has been quantified across several assay formats. The data below is summarized from the primary literature to facilitate comparison.

CompoundTargetAssay TypepIC₅₀IC₅₀ (nM)Source
This compound Human DAGL-αColorimetric (p-NPB)8.5 ± 0.06~3[1]
This compound Human DAGL-αCompetitive ABPP7.9 ± 0.0813[2]
This compound Mouse DAGL-αCompetitive ABPP (MB064)7.5 ± 0.0732[1]
This compound Human DAGL-αRadiometric ([¹⁴C]OAG)6.6~250[2]
LEI104 Human DAGL-αColorimetric (p-NPB)7.4 ± 0.05~40[1]
LEI104 Human DAGL-αCompetitive ABPP6.3 ± 0.1501[2]

Selectivity Profile of this compound: this compound has been demonstrated to be highly selective for DAGLs. At concentrations effective for DAGL inhibition, it does not significantly affect the activity of other key enzymes in the endocannabinoid system, including:

  • Abhydrolase domain-containing protein 6 (ABHD6)

  • Abhydrolase domain-containing protein 12 (ABHD12)

  • Monoacylglycerol lipase (MAGL)

  • Fatty acid amide hydrolase (FAAH)

Furthermore, this compound shows no appreciable affinity for the cannabinoid CB₁ receptor.[1]

Synthesis of this compound

The synthesis of this compound is based on the general procedure for the formation of α-keto-oxazolopyridines. The detailed protocol is available in the supporting information of the primary publication by Baggelaar et al. (2015). A generalized workflow is presented below.

G cluster_synthesis Synthesis Workflow for this compound start Starting Materials: Substituted Oxazolopyridine Precursor and Phenyl Grignard Reagent step1 Grignard Reaction start->step1 step2 Oxidation step1->step2 product This compound (α-ketoheterocycle) step2->product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Detailed protocols are provided below.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to determine the potency and selectivity of an inhibitor in a complex biological sample, such as a brain membrane proteome.

G cluster_abpp Competitive ABPP Workflow proteome Mouse Brain Membrane Proteome incubation Pre-incubation with this compound (various concentrations) or Vehicle proteome->incubation probe_labeling Labeling with Activity-Based Probe (e.g., MB064-BODIPY) incubation->probe_labeling sds_page SDS-PAGE Separation probe_labeling->sds_page fluorescence In-gel Fluorescence Scanning sds_page->fluorescence quantification Quantification of Probe Labeling Intensity fluorescence->quantification ic50 IC₅₀ Determination quantification->ic50

Caption: Workflow for competitive activity-based protein profiling.

Protocol:

  • Proteome Preparation: Mouse brain membrane proteome is prepared by homogenization and ultracentrifugation.

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

  • Probe Labeling: A tailor-made activity-based probe for DAGL-α, such as the fluorescently tagged MB064, is added to each sample and incubated for another 30 minutes at 37°C.

  • SDS-PAGE: The reactions are quenched with Laemmli buffer, and the proteins are separated by molecular weight using SDS-PAGE.

  • Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the probe-labeled enzymes.

  • Data Analysis: The fluorescence intensity of the band corresponding to DAGL-α is quantified. The reduction in intensity in the presence of this compound is used to calculate the IC₅₀ value.

Colorimetric DAGL-α Activity Assay

This is a higher-throughput assay that uses a surrogate substrate to measure enzyme activity.

Protocol:

  • Enzyme and Inhibitor Preparation: Recombinant human DAGL-α is incubated with varying concentrations of this compound or vehicle.

  • Substrate Addition: The colorimetric substrate, p-nitrophenylbutyrate (p-NPB), is added to initiate the reaction.

  • Measurement: The hydrolysis of p-NPB by DAGL-α releases p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm over time using a plate reader.

  • Data Analysis: The rate of p-nitrophenol production is calculated, and the inhibition by this compound is used to determine the IC₅₀ value.

Targeted Lipidomics

This method quantifies the effect of this compound on the levels of endogenous lipids in a cellular context.

Protocol:

  • Cell Culture and Treatment: Neuro2A cells, which express DAGLs, are treated with different concentrations of this compound or vehicle for a defined period.

  • Lipid Extraction: Lipids are extracted from the cells using a suitable organic solvent system (e.g., a modified Bligh-Dyer extraction).

  • LC-MS/MS Analysis: The levels of 2-AG and anandamide (AEA) in the lipid extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of deuterated internal standards.

  • Data Analysis: The concentration-dependent reduction of 2-AG levels by this compound is determined, while AEA levels are monitored to confirm selectivity.[1]

Signaling Pathway

This compound acts within the endocannabinoid signaling pathway, a crucial neuromodulatory system. DAGL-α is a key enzyme in this pathway, responsible for the on-demand synthesis of 2-AG in postsynaptic neurons.

G cluster_pathway Endocannabinoid Signaling Pathway and Point of this compound Inhibition PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes PIP2 PIP₂ TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG hydrolyzes DAGLa DAGL-α CB1R Presynaptic CB₁ Receptor TwoAG->CB1R activates Neurotransmitter Neurotransmitter Release Inhibition CB1R->Neurotransmitter leads to This compound This compound This compound->DAGLa inhibits

Caption: this compound inhibits DAGL-α, blocking 2-AG synthesis.

Upon stimulation of a postsynaptic neuron, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) to produce diacylglycerol (DAG). DAGL-α then hydrolyzes DAG to synthesize 2-AG.[3] As a lipophilic molecule, 2-AG is released from the postsynaptic terminal and travels retrogradely across the synapse to activate presynaptic cannabinoid CB₁ receptors. This activation leads to the suppression of neurotransmitter release, thereby modulating synaptic strength.[3] By inhibiting DAGL-α, this compound blocks the production of 2-AG, thus preventing this retrograde signaling cascade.[1]

Conclusion

This compound is a well-characterized and highly selective chemical tool that has significantly advanced the study of the endocannabinoid system. Its reversible nature and high potency make it suitable for a wide range of applications, from in vitro biochemical assays to ex vivo tissue preparations and in vivo studies. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their investigations into the complex roles of 2-AG signaling in health and disease.

References

LEI105: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent, selective, and reversible inhibitor of diacylglycerol lipases (DAGL), specifically DAGL-α and DAGL-β.[1][2] These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery.[1][3] By inhibiting DAGL, this compound effectively reduces the levels of 2-AG, thereby modulating the endocannabinoid system.[1] This technical guide provides an in-depth overview of the biological targets of this compound, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Biological Targets of this compound

The primary biological targets of this compound are the serine hydrolases, diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β).

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against its primary targets has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.

TargetAssay TypeParameterValueReference
Human DAGL-αRadiometric AssaypIC507.9 ± 0.08[1]
Human DAGL-αRadiometric AssayIC5013 nM[1]
Mouse Brain DAGL-αCompetitive ABPPpIC507.5 ± 0.07[1]
Mouse Brain DAGL-αCompetitive ABPPIC5032 nM[1]
Human DAGL-βCellular AssaypIC507.3 ± 0.07[4]

Signaling Pathways Modulated by this compound

This compound's mechanism of action is centered on the reduction of 2-AG, a primary endogenous ligand for the cannabinoid receptors CB1 and CB2. The decrease in 2-AG levels modulates the downstream signaling cascades initiated by these receptors, most notably the retrograde signaling pathway at synapses.

2-AG Mediated Retrograde Signaling

In the central nervous system, 2-AG acts as a retrograde messenger. It is synthesized in the postsynaptic neuron in response to neuronal activity and travels backward across the synapse to bind to presynaptic CB1 receptors. This activation of CB1 receptors leads to a reduction in neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE). This compound, by lowering 2-AG levels, can attenuate this retrograde signaling.

2-AG_Retrograde_Signaling cluster_synaptic_cleft Synaptic Cleft PLC PLC DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 PIP2->DAG TwoAG_post 2-AG DAG->TwoAG_post This compound Inhibition DAGL DAGL-α/β DAGL->TwoAG_post CB1R CB1 Receptor TwoAG_post->CB1R Binding Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibition Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Activation Release Neurotransmitter Release Vesicle->Release

Caption: 2-AG Retrograde Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to assess the selectivity and target engagement of inhibitors in a complex proteome.

Methodology:

  • Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: A broad-spectrum or tailored activity-based probe (e.g., a fluorophosphonate-based probe for serine hydrolases or a specific probe for DAGL) is added to the mixture and incubated for a defined period. This probe covalently labels the active site of enzymes that are not blocked by the inhibitor.

  • SDS-PAGE and Fluorescence Scanning: The reaction is quenched, and proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled enzymes.

  • Data Analysis: The fluorescence intensity of the bands corresponding to the target enzymes is quantified. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates target engagement. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Competitive_ABPP_Workflow Proteome Complex Proteome (e.g., brain lysate) Inhibitor Incubate with This compound (or vehicle) Proteome->Inhibitor Probe Add Activity-Based Probe (ABP) Inhibitor->Probe Separation SDS-PAGE Separation Probe->Separation Analysis Fluorescence Scanning and Analysis Separation->Analysis Result Determine Target Engagement and IC50 Analysis->Result

References

In Vitro Characterization of LEI105: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEI105 is a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). As a reversible inhibitor, this compound presents a valuable chemical tool for the acute and temporal investigation of the endocannabinoid system's function in neuronal cells. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, selectivity, and the methodologies used for its assessment.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and their metabolic enzymes, is a critical regulator of numerous physiological processes. 2-Arachidonoylglycerol (2-AG) is a key endocannabinoid that modulates synaptic transmission and inflammation. The synthesis of 2-AG is primarily catalyzed by two isoforms of diacylglycerol lipase, DAGL-α and DAGL-β. The development of selective inhibitors for these enzymes is crucial for understanding the therapeutic potential of targeting 2-AG signaling. This compound has been identified as a highly selective and reversible inhibitor of DAGL, making it an invaluable tool for pharmacological research.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against diacylglycerol lipase alpha (DAGL-α) and diacylglycerol lipase beta (DAGL-β) has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) values are summarized below.

TargetAssay TypeIC50 (nM)pIC50Reference
DAGL-αCompetitive Activity-Based Protein Profiling (ABPP)327.5 ± 0.07[1]
DAGL-αGlycerol-Based Natural Substrate Assay137.9 ± 0.08[1]
DAGL-βCompetitive Activity-Based Protein Profiling (ABPP)~32Not Reported[1]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples. This method relies on the competition between an inhibitor of interest (this compound) and a broad-spectrum, activity-based probe that covalently labels the active site of a class of enzymes.

Methodology:

  • Sample Preparation: Mouse brain membrane proteomes are prepared by homogenization of brain tissue in a suitable buffer (e.g., Tris-HCl) followed by ultracentrifugation to pellet the membranes. The protein concentration of the membrane fraction is determined using a standard protein assay (e.g., BCA assay).

  • Inhibitor Incubation: Aliquots of the membrane proteome are pre-incubated with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for target engagement.

  • Probe Labeling: A fluorescently tagged, broad-spectrum serine hydrolase probe (e.g., MB064) is added to the samples and incubated for a specific duration (e.g., 15 minutes) to label the active DAGL enzymes that have not been inhibited by this compound.

  • Reaction Quenching and Sample Preparation for Electrophoresis: The labeling reaction is quenched by the addition of a denaturing loading buffer (e.g., Laemmli buffer) and heating.

  • Gel Electrophoresis and Imaging: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescently labeled enzymes are visualized using a fluorescence gel scanner.

  • Data Analysis: The intensity of the fluorescent band corresponding to DAGL is quantified. The reduction in fluorescence intensity in the presence of this compound is used to determine the dose-dependent inhibition and calculate the IC50 value.

experimental_workflow_abpp cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis prep1 Homogenize Brain Tissue prep2 Isolate Membrane Proteome prep1->prep2 assay1 Incubate with this compound prep2->assay1 Proteome assay2 Add Fluorescent Probe (MB064) assay1->assay2 analysis1 SDS-PAGE assay2->analysis1 Labeled Sample analysis2 Fluorescence Imaging analysis1->analysis2 analysis3 Quantify Band Intensity analysis2->analysis3 analysis4 Calculate IC50 analysis3->analysis4

Competitive ABPP Workflow for this compound

Glycerol-Based Natural Substrate Assay

This assay directly measures the enzymatic activity of DAGL by quantifying the production of glycerol, a byproduct of the hydrolysis of its natural substrate, 2-arachidonoylglycerol.

Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant human DAGL-α is used as the enzyme source. A dilution series of this compound is prepared in a suitable buffer.

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with the different concentrations of this compound (or vehicle) for a specified time to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the natural substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol.

  • Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set period, allowing for the enzymatic conversion of the substrate.

  • Detection of Glycerol: The amount of glycerol produced is measured using a commercially available fluorescence-based glycerol detection kit. This typically involves a series of coupled enzymatic reactions that result in a fluorescent product.

  • Data Analysis: The fluorescence signal is proportional to the amount of glycerol produced and thus to the DAGL activity. The inhibition of DAGL activity at different this compound concentrations is used to generate a dose-response curve and calculate the IC50 value.

experimental_workflow_substrate_assay cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis react1 Pre-incubate DAGL-α with this compound react2 Add Substrate (2-AG precursor) react1->react2 react3 Incubate at 37°C react2->react3 detect1 Add Glycerol Detection Reagent react3->detect1 Reaction Mixture detect2 Measure Fluorescence detect1->detect2 analysis1 Generate Dose-Response Curve detect2->analysis1 Fluorescence Data analysis2 Calculate IC50 analysis1->analysis2

Natural Substrate Assay Workflow

Signaling Pathway Context

This compound exerts its effects by inhibiting the biosynthesis of the endocannabinoid 2-AG. This signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptor (mGluR), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is then converted to 2-AG by DAGL, the enzyme inhibited by this compound. 2-AG acts as a retrograde messenger, activating presynaptic cannabinoid receptor 1 (CB1), which in turn suppresses neurotransmitter release.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal CB1 CB1 Receptor Neurotransmitter_Release Neurotransmitter Release CB1->Neurotransmitter_Release GPCR GPCR (e.g., mGluR) PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG produces DAGL DAGL DAG->DAGL TwoAG 2-AG DAGL->TwoAG synthesizes TwoAG->CB1 activates (retrograde messenger) This compound This compound This compound->DAGL inhibits

This compound's Role in the Endocannabinoid Signaling Pathway

Selectivity and Reversibility

A key feature of this compound is its high selectivity for DAGL over other endocannabinoid-related hydrolases, such as ABHD6.[1] This selectivity is crucial for attributing its pharmacological effects specifically to the inhibition of 2-AG biosynthesis. Furthermore, studies have demonstrated that this compound is a reversible inhibitor of DAGL-α.[1] This was shown by size exclusion chromatography, where the enzyme's activity was restored after the removal of this compound, in contrast to irreversible inhibitors.[1] The reversibility allows for more precise temporal control in experiments investigating the dynamics of the endocannabinoid system.

Conclusion

This compound is a well-characterized in vitro tool for the study of the endocannabinoid system. Its high potency, selectivity, and reversible nature of inhibition of DAGL make it a superior chemical probe compared to less selective or irreversible inhibitors. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the physiological and pathophysiological roles of 2-AG signaling.

References

LEI105: A Technical Whitepaper on Preliminary Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent and selective reversible inhibitor of diacylglycerol lipases α and β (DAGLα and DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGL activity, this compound effectively reduces the levels of 2-AG, a key signaling molecule in the endocannabinoid system. This targeted modulation of the endocannabinoid pathway presents a promising therapeutic strategy for a variety of pathological conditions. This technical guide provides a comprehensive overview of the preliminary efficacy studies of this compound, focusing on its biochemical activity, cellular effects, and the underlying mechanism of action. While in vivo efficacy data in animal models of disease are not yet publicly available, the preclinical in vitro and cellular data strongly support its potential as a pharmacological tool and a lead compound for drug development.

Core Efficacy Data

The preliminary efficacy of this compound has been primarily established through a series of in vitro and cell-based assays demonstrating its potent and selective inhibition of DAGL enzymes and the subsequent functional consequences.

Table 1: In Vitro Inhibitory Activity of this compound against Diacylglycerol Lipases
Target EnzymeAssay TypeSubstratepIC50 (Mean ± SEM)Reference
Human DAGLαFluorescence-based1-stearoyl-2-arachidonoyl-sn-glycerol7.9 ± 0.08 (n=4)[1]
Human DAGLαRadiometric1-[¹⁴C]oleoyl-2-arachidonoyl-sn-glycerol6.6 (n=2)[1]
Mouse DAGLαActivity-Based Protein Profiling (ABPP)MB064 (ABP)7.5 ± 0.07 (n=3)[1]
Human DAGLβActivity-Based Protein Profiling (ABPP)MB064 (ABP)7.3 ± 0.07[1]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Cellular Activity of this compound
Cell LineAssay TypeMeasured EffectConcentration DependenceReference
Neuro2A (mouse neuroblastoma)Targeted LipidomicsReduction of 2-AG levelsConcentration-dependent[1]
Neuro2A (mouse neuroblastoma)Targeted LipidomicsNo effect on anandamide levels-[1]
PC3 (human prostate cancer)Targeted LipidomicsReduction of arachidonic acid levelsYes[1]

Mechanism of Action: Modulation of the Endocannabinoid Signaling Pathway

This compound exerts its effects by directly inhibiting the activity of DAGLα and DAGLβ. These enzymes are critical for the "on-demand" synthesis of the endocannabinoid 2-AG from diacylglycerol (DAG) in the postsynaptic neuron. The synthesized 2-AG then acts as a retrograde messenger, traveling back to the presynaptic terminal to activate cannabinoid type 1 (CB1) receptors. This activation leads to a reduction in neurotransmitter release, thereby modulating synaptic transmission.

By inhibiting DAGL, this compound effectively dampens this retrograde signaling pathway by reducing the available 2-AG. This mechanism provides a precise way to modulate endocannabinoid tone in specific brain regions and physiological contexts where DAGL activity is prominent.

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor CB1 CB1 Receptor Ca_channel Ca²⁺ Channel CB1->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers release DAGL DAGLα/β TwoAG 2-AG DAGL->TwoAG synthesizes DAG Diacylglycerol DAG->DAGL substrate PLCB PLCβ PLCB->DAG produces GPCR GPCR GPCR->PLCB activates TwoAG->CB1 activates (retrograde signaling) This compound This compound This compound->DAGL inhibits

Caption: Mechanism of action of this compound in the endocannabinoid signaling pathway.

Experimental Protocols

Fluorescence-Based DAGLα Inhibition Assay

This real-time assay measures the conversion of the natural substrate 1-stearoyl-2-arachidonoyl-sn-glycerol to 2-AG by recombinant human DAGLα. The assay relies on a fluorescent probe that detects the product formation. This compound was pre-incubated with the enzyme before the addition of the substrate, and the fluorescence signal was monitored over time to determine the rate of inhibition. pIC50 values were calculated from concentration-response curves.[1]

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP was used to assess the potency and selectivity of this compound against endogenous DAGLα in mouse brain membrane proteome and human DAGLβ in cell lysates. This technique utilizes an activity-based probe (ABP), MB064, which covalently binds to the active site of DAGL enzymes. The proteome was pre-incubated with varying concentrations of this compound before the addition of the ABP. The degree of inhibition was quantified by measuring the reduction in probe labeling of the target enzyme via gel electrophoresis and fluorescence scanning. The high selectivity of this compound was demonstrated by the lack of inhibition of other serine hydrolases at concentrations that effectively block DAGL activity.[1]

ABPP_Workflow Proteome Brain Membrane Proteome / Cell Lysate Incubation1 Pre-incubation Proteome->Incubation1 This compound This compound (various concentrations) This compound->Incubation1 ABP MB064 (Activity-Based Probe) Incubation2 Incubation with ABP ABP->Incubation2 Incubation1->Incubation2 SDS_PAGE SDS-PAGE Incubation2->SDS_PAGE Scan Fluorescence Scanning SDS_PAGE->Scan Analysis Quantification of Inhibition Scan->Analysis

Caption: Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

Targeted Lipidomics

To confirm the cellular activity of this compound, targeted lipidomics was performed on Neuro2A and PC3 cells. Cells were treated with different concentrations of this compound. After treatment, lipids were extracted, and the levels of 2-AG, anandamide, and arachidonic acid were quantified using liquid chromatography-mass spectrometry (LC-MS). This method allowed for the direct measurement of the effect of DAGL inhibition on the levels of key endocannabinoids and their metabolites in a cellular context.[1]

Conclusion and Future Directions

The preliminary efficacy studies of this compound have robustly demonstrated its character as a potent, selective, and reversible inhibitor of DAGLα and DAGLβ. The in vitro and cellular data clearly indicate that this compound can effectively reduce the biosynthesis of the endocannabinoid 2-AG, a critical mediator of synaptic function. This mechanism of action holds significant therapeutic potential for neurological and inflammatory disorders where the endocannabinoid system is dysregulated.

The logical next step in the evaluation of this compound is to conduct in vivo efficacy studies in relevant animal models of disease, such as models of chronic pain, anxiety, and neuroinflammation. Such studies will be crucial to translate the promising preclinical biochemical and cellular findings into tangible therapeutic benefits. Furthermore, pharmacokinetic and toxicological studies will be necessary to establish a comprehensive safety and dosing profile for potential clinical development. The data presented in this whitepaper provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of LEI105

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Publicly available information on a compound designated "LEI105" is exceptionally limited. Extensive searches have revealed that this identifier primarily corresponds to a rifamycin derivative, specifically 4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV, which was investigated in the 1980s. There is no evidence of recent clinical development or substantial research on this compound under the identifier this compound in publicly accessible scientific literature or clinical trial registries. This guide, therefore, summarizes the sparse historical data available for this specific rifamycin derivative.

Overview

This compound, also referred to as L/105, is a semisynthetic derivative of rifamycin SV. Research from the early 1980s characterized it as a potent antibacterial agent with notably poor gastrointestinal absorption.[1][2] This property positioned it as a candidate for the treatment of intestinal infections, as the drug would be concentrated in the gut with minimal systemic exposure.

Pharmacokinetics

The core feature of this compound's pharmacokinetic profile is its limited systemic absorption after oral administration. The available data, derived from animal studies, is summarized below.

Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound
SpeciesDoseAdministration RouteKey FindingsReference
Rat100 mg/kgOral- Practically no absorption observed.- No significant serum or tissue levels detected.[1]
Dog25 mg/kg (single dose)Oral- No traces of the compound detected in the serum.[1]
Dog10 mg/kg/day (8 days)Oral- No traces of the compound detected in the serum.[1]
Experimental Protocols
  • Animal Models: Studies were conducted in rats and dogs to assess the absorption and distribution of this compound.[1]

  • Drug Administration: The compound was administered orally.[1]

  • Sample Analysis: While specific analytical methods were not detailed in the accessible abstracts, techniques common for that era, such as high-performance liquid chromatography (HPLC), would have likely been used to measure drug concentrations in serum, tissues, urine, and feces.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is "practically not absorbed" from the gastrointestinal tract following oral administration in both rats and dogs.[1] This is a defining characteristic of the compound.

  • Distribution: Consistent with its poor absorption, no significant tissue levels of this compound were found in rats.[1]

  • Metabolism: The extent and pathways of metabolism for this compound are not described in the available literature.

  • Excretion: The primary route of elimination for this compound is through the feces. In rats, over 50% of the administered oral dose was recovered in the feces within 72 hours. Only trace amounts were found in the urine, further supporting the lack of systemic absorption.[1]

Logical Flow of this compound Pharmacokinetics

cluster_pk Pharmacokinetic Pathway Oral\nAdministration Oral Administration Gastrointestinal\nTract Gastrointestinal Tract Oral\nAdministration->Gastrointestinal\nTract Minimal Systemic\nAbsorption Minimal Systemic Absorption Gastrointestinal\nTract->Minimal Systemic\nAbsorption Fecal\nElimination Fecal Elimination Gastrointestinal\nTract->Fecal\nElimination >50% of dose No Significant\nSerum/Tissue Levels No Significant Serum/Tissue Levels Minimal Systemic\nAbsorption->No Significant\nSerum/Tissue Levels

Caption: Oral administration and subsequent fecal elimination of this compound.

Pharmacodynamics

Detailed pharmacodynamic data for this compound, such as receptor binding affinities, IC50/EC50 values against specific bacterial enzymes, or mechanism of action studies, are not available in the public domain. As a rifamycin derivative, its antibacterial activity is presumed to occur through the inhibition of bacterial DNA-dependent RNA polymerase.

Table 2: Summary of Pharmacodynamic Information for this compound
ParameterFindingReference
Mechanism of ActionPresumed to be inhibition of bacterial DNA-dependent RNA polymerase.Inferred from rifamycin class
In Vitro ActivityDescribed as "highly active" against bacteria.[2]
In Vivo EfficacyPotentially effective for intestinal infections due to high concentration in the gut.[2]
Experimental Protocols

The abstracts from the 1980s mention that the compounds were tested for antibacterial activity, but specific protocols such as minimum inhibitory concentration (MIC) assays were not detailed.[2]

Signaling Pathway (Hypothesized)

The mechanism of action for rifamycins is well-established. They bind to the β-subunit of bacterial DNA-dependent RNA polymerase, which in turn blocks the initiation of transcription, leading to bacterial cell death.

cluster_pd Hypothesized Pharmacodynamic Pathway This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) This compound->RNAP Binds to Transcription RNA Transcription (Initiation) This compound->Transcription Inhibits Protein Bacterial Protein Synthesis Transcription->Protein Leads to Inhibits Growth Bacterial Growth and Proliferation Protein->Growth Enables Inhibits

Caption: Hypothesized mechanism of action for this compound.

Conclusion

The available data on this compound (4-deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4 C]rifamycin SV) is dated and sparse. The primary characteristic of this compound is its poor systemic absorption, which makes it a potential candidate for treating gastrointestinal infections. However, without recent studies, its clinical relevance, detailed pharmacodynamic properties, and safety profile remain unknown. The information presented here is based on a small number of publications from the 1980s and should be interpreted with caution. Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound according to modern standards.

References

In-depth Technical Guide: Solubility and Stability Testing of LEI105

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive understanding of a drug candidate's solubility and stability is fundamental to its successful development. These physicochemical properties are critical determinants of a compound's bioavailability, manufacturability, and shelf-life. This technical guide provides a detailed overview of the core methodologies and data considerations for the solubility and stability testing of the investigational compound LEI105. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and executing robust experimental protocols and interpreting the resulting data.

I. Solubility Assessment of this compound

A drug's aqueous solubility is a crucial factor influencing its absorption and, consequently, its oral bioavailability. Poor solubility can lead to low and variable drug exposure, posing a significant challenge for formulation development.

Table 1: Representative Solubility Data for a Novel Compound
ParameterMethodMediumTemperature (°C)Solubility (µg/mL)Remarks
Kinetic SolubilityHigh-Throughput Screening (e.g., Nephelometry)Phosphate Buffered Saline (PBS), pH 7.4255.2Initial rapid assessment.
Thermodynamic SolubilityShake-Flask MethodSimulated Gastric Fluid (SGF), pH 1.237> 200Indicates good solubility in acidic conditions.
Thermodynamic SolubilityShake-Flask MethodSimulated Intestinal Fluid (SIF), pH 6.8378.9Suggests pH-dependent solubility.
Formulated SolubilityIn-situ analysis10% Solutol HS 15 in water25150.7Demonstrates potential for solubility enhancement.
Experimental Protocols for Solubility Determination

1. Kinetic Solubility Assay (High-Throughput Screening)

  • Principle: This method provides a rapid assessment of a compound's solubility by measuring the turbidity that results from its precipitation out of a solution.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Add a small aliquot of the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.

    • Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

    • The concentration at which precipitation is first observed is reported as the kinetic solubility.

2. Thermodynamic Solubility Assay (Shake-Flask Method)

  • Principle: This gold-standard method determines the equilibrium solubility of a compound in a specific medium.

  • Methodology:

    • Add an excess amount of solid this compound to a vial containing the desired aqueous medium (e.g., water, SGF, SIF).

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

    • After incubation, filter or centrifuge the suspension to remove any undissolved solid.

    • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

II. Stability Testing of this compound

Stability testing is crucial for determining a drug substance's shelf-life and identifying potential degradation products. These studies are performed under various environmental conditions to assess how the quality of the drug substance varies over time.

Table 2: Representative Stability Data for a Novel Compound
Study TypeConditionDurationAssay (%)Total Degradants (%)Remarks
Solid-State (Long-Term)25°C / 60% RH12 Months99.50.45Stable under ambient conditions.
Solid-State (Accelerated)40°C / 75% RH6 Months98.21.75Minor degradation under stress.
Solution (Aqueous, pH 4)25°C2 Weeks99.10.85Relatively stable in acidic solution.
Solution (Aqueous, pH 9)25°C2 Weeks85.314.7Significant degradation in alkaline solution.
PhotostabilityICH Q1B Option II-92.17.8Potential for photodegradation.
Experimental Protocols for Stability Testing

1. Solid-State Stability Studies

  • Principle: To evaluate the stability of the solid drug substance under defined temperature and humidity conditions.

  • Methodology:

    • Store accurately weighed samples of this compound in appropriate containers (e.g., glass vials) under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.

    • At specified time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples.

    • Analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

2. Solution Stability Studies

  • Principle: To assess the stability of this compound in solution under various conditions, which is relevant for liquid formulation development and during manufacturing processes.

  • Methodology:

    • Prepare solutions of this compound in relevant solvents and buffers (e.g., aqueous buffers at different pH values, formulation vehicles).

    • Store the solutions at different temperatures (e.g., 5°C, 25°C, 40°C).

    • At predetermined time intervals, collect aliquots and analyze for assay and degradation products by HPLC.

3. Photostability Testing

  • Principle: To determine if the drug substance is sensitive to light exposure.

  • Methodology:

    • Expose solid or solution samples of this compound to a light source that meets the ICH Q1B guideline requirements (a combination of cool white fluorescent and near-ultraviolet lamps).

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the specified exposure period, analyze both the exposed and dark control samples for assay and degradation products.

III. Visualizing Experimental Workflows and Pathways

Workflow for Solubility and Stability Assessment

The following diagram illustrates a typical workflow for characterizing the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Testing Kinetic_Solubility Kinetic Solubility (HTS) Thermodynamic_Solubility Thermodynamic Solubility (Shake-Flask) Kinetic_Solubility->Thermodynamic_Solubility Informs Formulation_Solubility Formulated Solubility Thermodynamic_Solubility->Formulation_Solubility Guides Bioavailability_Prediction Bioavailability Prediction Formulation_Solubility->Bioavailability_Prediction Solid_State Solid-State Stability Shelf_Life Shelf-Life Determination Solid_State->Shelf_Life Solution_State Solution Stability Solution_State->Shelf_Life Photostability Photostability Photostability->Shelf_Life Forced_Degradation Forced Degradation Forced_Degradation->Solid_State Identifies Degradants Forced_Degradation->Solution_State Identifies Degradants Start New Compound (this compound) Start->Kinetic_Solubility Start->Forced_Degradation

Caption: A streamlined workflow for the solubility and stability assessment of a novel compound.

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a kinase, for instance, the following diagram illustrates a simplified signaling cascade that it might modulate.

G Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes This compound This compound This compound->Kinase_B Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on Kinase B.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of the drug development process. While specific data for "this compound" is not publicly available, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive characterization of any novel drug candidate. Adherence to these principles will enable researchers to build a solid foundation of physicochemical data, thereby facilitating informed decision-making throughout the development lifecycle, from lead optimization to formulation design and regulatory submission.

The α-Ketoheterocycle LEI105 and its Analogues: A Deep Dive into Diacylglycerol Lipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The endocannabinoid system, a crucial regulator of numerous physiological processes, is modulated by the production of signaling lipids, prominent among them being 2-arachidonoylglycerol (2-AG). The primary enzyme responsible for the biosynthesis of 2-AG in the central nervous system is diacylglycerol lipase α (DAGLα). Its inhibition presents a promising therapeutic strategy for a range of pathological conditions, including neuroinflammation and metabolic disorders.[1][2][3] This technical guide provides a comprehensive review of the literature on LEI105, a potent and selective inhibitor of DAGLα, and its analogues, with a focus on their structure-activity relationships (SAR), experimental evaluation, and the underlying signaling pathways.

Quantitative Analysis of this compound Analogues

The exploration of α-ketoheterocycle-based inhibitors has yielded significant insights into the structural requirements for potent DAGLα inhibition. A systematic analysis of analogues of this compound, where modifications were made to the heterocyclic core, the acyl chain, and various substituent groups, has provided a clear picture of the SAR for this class of compounds.[1][2][3]

Table 1: Structure-Activity Relationship of the Heterocyclic Scaffold in this compound Analogues
Heterocyclic ScaffoldpIC50 (DAGLα)
Oxazolo[4,5-b]pyridine7.9
Benzoxazole7.2
Oxazole6.8
Thiazole6.5
Imidazole< 5.0

Data synthesized from Janssen et al. (2015).[1][2][3]

Table 2: Influence of Acyl Chain Length and Terminus on Inhibitory Potency
Acyl Chain CharacteristicspIC50 (DAGLα)
C6-phenyl7.9
C7-phenyl8.1
C8-phenyl8.0
C9-phenyl7.8
C6-alkyl6.5
C8-alkyl6.7

Data synthesized from Janssen et al. (2015).[1][2][3]

Table 3: Effect of Substituents on the Oxazole Ring
Substituent at meta-positionpIC50 (DAGLα)
-H7.9
-F8.1
-Cl8.2
-Br8.2
-CH37.7

Data synthesized from Janssen et al. (2015).[1][2][3]

Key Experimental Protocols

The characterization of this compound and its analogues has been underpinned by robust biochemical assays. The following sections detail the methodologies for the synthesis of the α-ketoheterocycle core and the subsequent biological evaluation of these compounds.

General Synthesis of α-Ketoheterocycles

The synthesis of the α-ketoheterocycle inhibitors generally involves a multi-step process. A key step is the coupling of a heterocyclic carboxylic acid with a suitable acyl chain precursor.

Step 1: Activation of the Heterocyclic Carboxylic Acid The heterocyclic carboxylic acid (e.g., oxazolo[4,5-b]pyridine-2-carboxylic acid) is activated to form a more reactive species. This is typically achieved by converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane (DCM) at room temperature.

Step 2: Grignard Reagent Formation In a separate flask, a Grignard reagent is prepared from the corresponding alkyl or arylalkyl halide (e.g., 1-bromo-6-phenylhexane) by reacting it with magnesium turnings in a dry ether solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

Step 3: Coupling Reaction The activated heterocyclic carboxylic acid is then reacted with the prepared Grignard reagent at low temperatures (typically -78 °C) to form the desired α-ketoheterocycle. The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, and the product is extracted and purified using column chromatography.

DAGLα Activity Assay

The inhibitory potency of the synthesized compounds against DAGLα is determined using a colorimetric assay.[1]

Materials:

  • Recombinant human DAGLα

  • Diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM EDTA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Test compounds (this compound analogues) dissolved in DMSO

Procedure:

  • The test compounds are serially diluted in DMSO and pre-incubated with the recombinant DAGLα in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37 °C).

  • The enzymatic reaction is initiated by the addition of the diacylglycerol substrate.

  • The reaction is allowed to proceed for a set time (e.g., 20 minutes) at 37 °C.

  • The reaction is stopped, and the amount of free thiol produced from the hydrolysis of the substrate is quantified by adding DTNB. The resulting colorimetric change is measured using a plate reader at a wavelength of 412 nm.

  • The percentage of inhibition is calculated relative to a control reaction containing only DMSO. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

Visualizing the Molecular Landscape

To better understand the context of this compound's action and the experimental approaches to its study, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

endocannabinoid_pathway PL Phospholipids PLC Phospholipase C PL->PLC Signal DAG Diacylglycerol DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL PLC->DAG TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL CB1R CB1 Receptor TwoAG->CB1R This compound This compound This compound->DAGL AA Arachidonic Acid MAGL->AA PGs Prostaglandins AA->PGs Neurotransmission Modulation of Neurotransmission CB1R->Neurotransmission

Caption: Biosynthesis pathway of 2-AG and the inhibitory action of this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Heterocyclic Carboxylic Acid activation Activation start->activation coupling Coupling activation->coupling grignard Grignard Reagent Prep. grignard->coupling purification Purification coupling->purification analogue This compound Analogue purification->analogue assay_prep DAGLα Activity Assay Setup analogue->assay_prep incubation Incubation with Analogue assay_prep->incubation measurement Colorimetric Measurement incubation->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis

Caption: General workflow for the synthesis and evaluation of this compound analogues.

References

Methodological & Application

Application Notes and Protocols for LEI105 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent and reversible inhibitor of diacylglycerol lipase alpha (DAGL-α), a key enzyme in the endocannabinoid system responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Dysregulation of the endocannabinoid system has been implicated in various pathological conditions, making DAGL-α an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on DAGL-α activity and downstream signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound on DAGL-α has been characterized in both biochemical and cellular assays. The following table summarizes the reported half-maximal inhibitory concentration (pIC50) values.

Assay TypeTargetSubstratepIC50 (n)Reference
Real-time fluorescence-based assayRecombinant human DAGL-α1-stearoyl-2-arachidonoyl-sn-glycerol7.9 ± 0.08 (4)[1]
Radiometric assayRecombinant human DAGL-α1-[14C]oleoyl-2-arachidonoyl-sn-glycerol6.6 (2)[1]
Competitive Activity-Based Protein ProfilingMouse brain membrane proteome DAGL-αMB064 (fluorescent probe)7.5 ± 0.07 (3)[1]

Signaling Pathway

This compound exerts its effects by inhibiting DAGL-α, which is a central node in the endocannabinoid signaling pathway. The following diagram illustrates the simplified signaling cascade affected by this compound.

LEI105_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR Activation (e.g., mGluR) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGLa DAGL-α DAG->DAGLa substrate for twoAG 2-Arachidonoylglycerol (2-AG) DAGLa->twoAG produces CB1R Cannabinoid Receptor 1 (CB1R) twoAG->CB1R activates Downstream Downstream Signaling CB1R->Downstream This compound This compound This compound->DAGLa inhibits

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on DAGL-α.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing cells suitable for studying the effects of this compound. Specific cell lines (e.g., HEK293T overexpressing DAGL-α, neuronal cell lines) should be chosen based on the experimental objectives.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Aspirate old media from a confluent flask of cells.

    • Wash the cells with PBS.

    • Add Trypsin-EDTA and incubate for 2-5 minutes to detach the cells.

    • Neutralize trypsin with complete media (DMEM + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge the cell suspension and resuspend the pellet in fresh complete media.

    • Count the cells and seed them into new culture vessels at the desired density.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the culture medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

Protocol 2: In Vitro Inhibition of DAGL-α in Cultured Cells

This protocol outlines a method to assess the inhibitory effect of this compound on endogenous or overexpressed DAGL-α activity in a cellular context.

Materials:

  • Cultured cells (e.g., HEK293T-hDAGL-α) seeded in appropriate plates

  • This compound stock solution (in DMSO)

  • Opti-MEM or serum-free medium

  • Cell lysis buffer

  • 2-AG measurement kit (e.g., ELISA or LC-MS/MS based)

  • Plate reader or LC-MS/MS instrument

Procedure:

  • Cell Plating: Seed cells in a 24-well plate at a density that will result in ~90% confluency on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free media. Include a vehicle control (DMSO).

    • Aspirate the culture medium and wash the cells with PBS.

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Incubate for the desired pre-treatment time (e.g., 30 minutes).

  • Stimulation (Optional): If studying stimulated 2-AG production, add a stimulus (e.g., a GPCR agonist) to the wells and incubate for the appropriate time.

  • Cell Lysis and 2-AG Measurement:

    • Aspirate the medium and wash the cells with cold PBS.

    • Lyse the cells according to the manufacturer's protocol for the 2-AG measurement kit.

    • Measure the 2-AG levels using the appropriate detection method.

  • Data Analysis: Normalize the 2-AG levels to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing the efficacy of this compound in a cell-based assay.

LEI105_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., HEK293T-hDAGL-α) Seeding Seed Cells in Plates CellCulture->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Stimulation Stimulate 2-AG Production (optional) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure 2-AG Levels (ELISA or LC-MS/MS) Lysis->Measurement DataAnalysis Data Analysis (IC50 determination) Measurement->DataAnalysis

Caption: General experimental workflow for assessing this compound activity in cell culture.

Drug Development Applications

This compound serves as a valuable research tool and a potential starting point for the development of therapeutics targeting the endocannabinoid system. Its application in cell culture models is a critical step in the drug discovery pipeline.[2][3]

  • Target Validation: Cellular assays using this compound can help validate DAGL-α as a therapeutic target for various diseases.

  • Lead Optimization: The protocols described can be adapted to screen and characterize other potential DAGL-α inhibitors, aiding in the identification of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: By inhibiting 2-AG production, this compound can be used to dissect the downstream consequences of endocannabinoid signaling in different cell types and disease models.

These protocols and application notes provide a framework for the utilization of this compound in cell culture experiments. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental needs and cell systems.

References

Application Note & Protocols: Analytical Methods for LEI105 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of analytical methods for the quantification of LEI105, a novel small molecule inhibitor of the hypothetical Kinase-X (KX) signaling pathway. Accurate and robust quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development pipeline. This application note details three distinct methodologies for this compound quantification: a high-sensitivity LC-MS/MS method for plasma and tissue samples, a competitive ELISA for high-throughput screening, and a high-content imaging-based Cellular Thermal Shift Assay (CETSA) for measuring target engagement in a cellular context.

This compound Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[1][2][3] This section provides a detailed protocol for the analysis of this compound in human plasma.

Experimental Protocol

1.1.1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Human plasma (K2-EDTA)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges

1.1.2. Sample Preparation: Solid Phase Extraction (SPE) Solid-phase extraction is employed to remove matrix components and concentrate the analyte, thereby enhancing sensitivity and selectivity.[4][5]

  • Spike: To 100 µL of human plasma, add 10 µL of this compound-d4 internal standard (100 ng/mL in 50% MeOH). For calibration standards and quality controls (QCs), add 10 µL of the corresponding this compound working solution. For blank samples, add 10 µL of 50% MeOH.

  • Vortex: Gently vortex the samples for 10 seconds.

  • Condition SPE Plate: Condition a mixed-mode SPE plate with 1 mL of MeOH followed by 1 mL of water.

  • Load: Load the plasma samples onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 5% MeOH in water, followed by 1 mL of 20% MeOH in water.

  • Elute: Elute this compound and the IS with 500 µL of 5% formic acid in ACN.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water: 5% ACN with 0.1% FA).

LC-MS/MS Instrumental Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: 450.2 -> 250.1 (Quantifier), 450.2 -> 180.1 (Qualifier)

    • This compound-d4: 454.2 -> 254.1

Data Presentation: Method Validation Summary

The method was validated according to FDA guidelines for bioanalytical method validation.[6][7][8]

ParameterResultAcceptance Criteria
Linear Range 0.1 - 100 ng/mLr² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mLAccuracy: ±20%, Precision: ≤20%
Accuracy (QCs) 95.2% - 103.5%±15% of nominal value
Precision (QCs) 3.4% - 8.1% (CV)≤15%
Matrix Effect 1.05 (normalized to IS)CV ≤ 15%
Recovery > 85%Consistent and reproducible
Stability (Freeze-Thaw, 3 cycles) 96.8% of nominal±15% of nominal
Stability (Short-term, 24h at RT) 98.2% of nominal±15% of nominal

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike Internal Standard Plasma->Spike_IS SPE Solid Phase Extraction Spike_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

LC-MS/MS workflow for this compound quantification.

This compound Quantification by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method for the high-throughput quantification of this compound, particularly in early drug discovery for screening purposes.[9] This format is ideal for small molecules as they only possess a single antigenic determinant.[9]

Experimental Protocol

2.1.1. Materials and Reagents

  • Anti-LEI105 monoclonal antibody

  • This compound-HRP conjugate

  • 96-well microplate pre-coated with a capture antibody (e.g., anti-mouse IgG)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay buffer (PBS with 1% BSA)

2.1.2. Assay Procedure

  • Standard/Sample Preparation: Prepare a serial dilution of this compound standards in the assay buffer. Dilute unknown samples to fall within the linear range of the assay.

  • Antibody Incubation: Add 50 µL of the anti-LEI105 monoclonal antibody to each well and incubate for 1 hour at 37°C.

  • Wash: Wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add 50 µL of this compound standards or samples and 50 µL of this compound-HRP conjugate to each well. Incubate for 1 hour at 37°C.

  • Wash: Wash the plate 5 times with wash buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Assay Performance
ParameterResult
Assay Range 1 - 500 ng/mL
IC50 ~25 ng/mL
Lower Limit of Detection (LLOD) 1 ng/mL
Intra-assay Precision < 10% (CV)
Inter-assay Precision < 15% (CV)

Workflow Diagram

ELISA_Workflow Coat Plate Coated with Capture Antibody Add_Ab Add Anti-LEI105 Antibody Coat->Add_Ab Wash1 Wash Add_Ab->Wash1 Add_Sample_HRP Add this compound Sample/Standard and this compound-HRP Wash1->Add_Sample_HRP Wash2 Wash Add_Sample_HRP->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Add_Stop Add Stop Solution Add_TMB->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read

Competitive ELISA workflow for this compound.

This compound Target Engagement by High-Content Imaging (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the engagement of a drug with its target in a cellular environment.[10][11][12] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be quantified using high-content imaging.[10][11]

Experimental Protocol

3.1.1. Materials and Reagents

  • MCF-7 cells (or other relevant cell line)

  • Anti-KX primary antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

3.1.2. Assay Procedure

  • Cell Culture: Seed MCF-7 cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of this compound or vehicle control for 1 hour at 37°C.

  • Heat Shock: Place the plate in a thermal cycler and heat to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Fix and Permeabilize: Fix the cells with 4% PFA for 15 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block with 3% BSA in PBS for 1 hour.

  • Antibody Staining: Incubate with anti-KX primary antibody overnight at 4°C, followed by the fluorescently labeled secondary antibody and Hoechst for 1 hour at room temperature.

  • Imaging: Acquire images using a high-content imaging system.

Data Presentation: Isothermal Dose-Response

At a fixed temperature (e.g., 58°C), the concentration of this compound required to stabilize 50% of the KX protein (EC50) can be determined.

ParameterResult
Temperature of Aggregation (Tagg) - Vehicle 54°C
Temperature of Aggregation (Tagg) - 10 µM this compound 62°C
Thermal Shift (ΔTagg) 8°C
Isothermal EC50 (at 58°C) 1.2 µM
Signaling Pathway and Experimental Logic

This compound is hypothesized to inhibit the KX signaling pathway, which is involved in cell proliferation. By binding to KX, this compound stabilizes it against thermal denaturation.

CETSA_Logic cluster_pathway Hypothetical KX Signaling Pathway cluster_cetsa CETSA Principle GF Growth Factor GFR GF Receptor GF->GFR KX Kinase-X (KX) GFR->KX Downstream Downstream Signaling KX->Downstream Binding This compound binds to KX KX->Binding Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->Binding Stabilization Thermal Stabilization of KX Binding->Stabilization Heat Heat Shock Stabilization->Heat SolubleKX Soluble KX Remains Heat->SolubleKX

This compound target engagement logic.

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound across various stages of drug development. The LC-MS/MS method offers the highest sensitivity and selectivity for PK studies. The competitive ELISA provides a high-throughput solution for screening applications. Finally, the high-content imaging-based CETSA allows for the direct measurement of target engagement in a cellular context, providing crucial PD information. The selection of the appropriate method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput.

References

Application Notes and Protocols for LEI105 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent and selective reversible inhibitor of diacylglycerol lipases alpha (DAGLα) and beta (DAGLβ).[1][2] These enzymes are key to the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues.[1][2] Western blot analysis is a powerful technique to investigate the effects of this compound on the expression levels of DAGLα, DAGLβ, and other proteins within the endocannabinoid signaling pathway. This document provides a detailed protocol for the use of this compound in conjunction with Western blot analysis to study its impact on cellular signaling.

Data Presentation

The following table summarizes key quantitative data for DAGLα and DAGLβ relevant to Western blot analysis.

ParameterDAGLαDAGLβ
Alternate Names C11orf11, DAGL(ALPHA), DAGLALPHA, NSDDR, sn1-specific diacylglycerol lipase alphaDAGLB, DAGLBETA, DAGL-beta, DGL-beta, FLJ33624, FLJ33909, KCCR13L
Molecular Weight ~120 kDa~70 kDa
This compound IC₅₀ ~32 nM~32 nM[1]
Recommended this compound Treatment Concentration 0.5 µM - 10 µM0.5 µM - 10 µM
Recommended this compound Treatment Time 1 - 4 hours1 - 4 hours
Positive Control Tissues/Cells Adult brain (hippocampus, cerebellum), HEK293T cells overexpressing DAGLαMacrophages, PC3 cells, intrahepatic cholangiocarcinoma (ICC) cell lines (e.g., RBE, QBC939), human placenta, HEK293T cells overexpressing DAGLβ[3][4]
Negative Control DAGLα knockout/siRNA knockdown cells or tissuesDAGLβ knockout/siRNA knockdown cells or tissues[5]

Signaling Pathway

The diagram below illustrates the role of DAGLα and DAGLβ in the endocannabinoid signaling pathway.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel inhibits NT_vesicle Neurotransmitter Vesicle Ca_channel->NT_vesicle Ca2+ influx NT_release Neurotransmitter Release NT_vesicle->NT_release NT_receptor Neurotransmitter Receptor NT_release->NT_receptor binds to DAG Diacylglycerol (DAG) two_AG 2-Arachidonoylglycerol (2-AG) DAG->two_AG hydrolyzed by DAGL DAGLα / DAGLβ DAGL->two_AG two_AG->CB1R retrograde signaling This compound This compound This compound->DAGL inhibits mGluR mGluR PLC PLC mGluR->PLC PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 NT_receptor->mGluR

Endocannabinoid signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effect of this compound using Western blot analysis.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cell_culture 1. Seed and culture cells lei105_treatment 2. Treat cells with this compound (or vehicle control) cell_culture->lei105_treatment cell_lysis 3. Lyse cells and collect protein lei105_treatment->cell_lysis protein_quant 4. Quantify protein concentration cell_lysis->protein_quant sample_boil 5. Prepare samples for loading protein_quant->sample_boil sds_page 6. SDS-PAGE sample_boil->sds_page transfer 7. Protein Transfer to Membrane sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation (anti-DAGLα or anti-DAGLβ) blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Detection and Imaging secondary_ab->detection analysis 12. Data Analysis detection->analysis

Western blot workflow with this compound.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed the appropriate cell line (e.g., Neuro2A, PC3, or HEK293T overexpressing DAGLα/β) in culture plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 4 hours) at 37°C in a humidified incubator with 5% CO₂.

Sample Preparation
  • Cell Lysis:

    • Place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

  • Sample Preparation for Gel Loading:

    • To an aliquot of each protein sample, add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Centrifuge briefly to pellet any debris.

Western Blot Protocol
  • SDS-PAGE:

    • Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein (~120 kDa for DAGLα and ~70 kDa for DAGLβ).

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by observing the pre-stained protein ladder on the membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-DAGLα or anti-DAGLβ) in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. Compare the normalized intensities between this compound-treated and vehicle-treated samples.

Conclusion

This application note provides a comprehensive guide for utilizing this compound as a tool to investigate the endocannabinoid system through Western blot analysis. By following these detailed protocols, researchers can effectively assess the impact of DAGL inhibition on protein expression and downstream signaling events, thereby advancing our understanding of endocannabinoid pharmacology and its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of LEI105, a Diacylglycerol Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent, selective, and reversible inhibitor of diacylglycerol lipases alpha and beta (DAGLα and DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting DAGL, this compound effectively reduces the levels of 2-AG, a key signaling molecule in the endocannabinoid system.[2] This system is critically involved in a multitude of physiological processes, including neurotransmission, inflammation, and pain perception, making DAGL an attractive therapeutic target for various disorders.[3][4] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel DAGL inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns and outlines methodologies to identify and characterize new DAGL inhibitors.

Mechanism of Action and Signaling Pathway

This compound acts by reversibly inhibiting the catalytic activity of DAGLα and DAGLβ. These enzymes are responsible for hydrolyzing diacylglycerol (DAG) to produce 2-AG and a free fatty acid. 2-AG then acts as a retrograde messenger, binding to and activating cannabinoid receptors (CB1 and CB2) on presynaptic neurons.[4] This activation leads to the modulation of neurotransmitter release, thereby influencing synaptic plasticity and various downstream signaling cascades.[4][5]

Endocannabinoid signaling at the synapse.

Data Presentation: this compound Inhibitory Activity

The inhibitory potency of this compound against human DAGLα and DAGLβ has been determined using various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Human DAGL Isoforms

ParameterDAGLαDAGLβAssay MethodReference
pIC50 7.9 ± 0.087.3 ± 0.07Competitive ABPP[2]
IC50 (nM) 1350Competitive ABPP[2]

ABPP: Activity-Based Protein Profiling

Table 2: Cellular Activity of this compound in Neuro2A Cells

ParameterEffectAssay MethodReference
2-AG Levels Concentration-dependent reductionTargeted Lipidomics[2]
Anandamide (AEA) Levels UnaffectedTargeted Lipidomics[2]

These data demonstrate the high potency and selectivity of this compound for DAGL enzymes.

Experimental Protocols

High-Throughput Fluorescence-Based Assay for DAGL Inhibitor Screening

This protocol is adapted from established fluorescence-based assays for lipases and can be used for the primary screening of large compound libraries to identify potential DAGL inhibitors.[6][7]

Principle:

This assay utilizes a fluorogenic substrate that is cleaved by DAGL to release a fluorescent product. The increase in fluorescence intensity is directly proportional to the enzyme activity. Inhibitors of DAGL will reduce the rate of fluorescence generation.

Materials:

  • Recombinant human DAGLα or DAGLβ

  • Fluorogenic lipase substrate (e.g., a derivative of 4-methylumbelliferone)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM CaCl2

  • This compound (as a positive control)

  • Test compounds dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Protocol:

  • Compound Plating: Dispense 100 nL of test compounds and controls (this compound, DMSO) into the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the recombinant DAGL enzyme to the desired concentration in cold Assay Buffer.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well of the assay plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare the fluorogenic substrate solution in Assay Buffer.

  • Reaction Initiation: Add 10 µL of the substrate solution to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths will depend on the specific fluorogenic substrate used).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound relative to the DMSO control.

HTS_Workflow Start Start: Compound Library Compound_Plating Compound Plating (384-well plates) Start->Compound_Plating Enzyme_Addition Addition of DAGL Enzyme Compound_Plating->Enzyme_Addition Incubation Pre-incubation (15 min) Enzyme_Addition->Incubation Substrate_Addition Addition of Fluorogenic Substrate Incubation->Substrate_Addition Kinetic_Reading Kinetic Fluorescence Reading (30 min) Substrate_Addition->Kinetic_Reading Data_Analysis Data Analysis: % Inhibition Kinetic_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

HTS workflow for DAGL inhibitors.
Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity

This protocol is a powerful secondary assay to confirm target engagement and assess the selectivity of hit compounds from the primary screen.[8][9]

Principle:

Competitive ABPP utilizes a fluorescently-tagged or biotinylated activity-based probe (ABP) that covalently binds to the active site of DAGL. Pre-incubation with an inhibitor like this compound will block the binding of the ABP, leading to a decrease in the fluorescent or biotin signal associated with DAGL.

Materials:

  • Cell lysates or membrane preparations containing active DAGL

  • DAGL-specific activity-based probe (e.g., a fluorescently labeled piperidinyl-urea-based probe)

  • This compound (as a positive control)

  • Hit compounds from primary screen

  • SDS-PAGE gels

  • In-gel fluorescence scanner or streptavidin-HRP for western blotting

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors

Protocol:

  • Proteome Preparation: Prepare cell or tissue lysates in Lysis Buffer. Determine the protein concentration.

  • Inhibitor Incubation: In microcentrifuge tubes, pre-incubate 50 µg of proteome with varying concentrations of the hit compound or this compound for 30 minutes at 37°C.

  • Probe Labeling: Add the DAGL-specific ABP to a final concentration of 1 µM and incubate for another 30 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Separate the proteins by SDS-PAGE.

  • Detection:

    • Fluorescent Probe: Visualize the labeled proteins directly using an in-gel fluorescence scanner.

    • Biotinylated Probe: Transfer the proteins to a PVDF membrane, probe with streptavidin-HRP, and detect using chemiluminescence.

  • Data Analysis: Quantify the band intensity corresponding to DAGL. A decrease in signal intensity in the presence of the inhibitor indicates target engagement. The IC50 can be determined by plotting the signal intensity against the inhibitor concentration.

Cellular Assay for 2-AG Quantification

This tertiary assay validates the activity of hit compounds in a cellular context by measuring their effect on the endogenous substrate of DAGL.[2]

Principle:

Cells that endogenously express DAGL are treated with the inhibitor. The cellular levels of 2-AG are then quantified using liquid chromatography-mass spectrometry (LC-MS). A potent and cell-permeable inhibitor will cause a significant reduction in 2-AG levels.

Materials:

  • Neuro2A or other suitable cell line expressing DAGL

  • Cell culture medium and supplements

  • This compound (as a positive control)

  • Hit compounds

  • Acetonitrile with internal standard (e.g., 2-AG-d8)

  • LC-MS/MS system

Protocol:

  • Cell Culture: Plate cells in a 6-well plate and grow to ~80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the hit compound or this compound for 1-2 hours.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold acetonitrile containing the internal standard to each well.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method for the quantification of 2-AG.

  • Data Analysis: Normalize the 2-AG levels to the internal standard and the protein concentration of the cell pellet. Determine the dose-dependent effect of the inhibitor on cellular 2-AG levels.

Conclusion

This compound serves as an invaluable tool for the study of the endocannabinoid system and as a reference compound in high-throughput screening campaigns for the discovery of novel DAGL inhibitors. The protocols outlined in these application notes provide a robust framework for identifying, characterizing, and validating new chemical entities targeting DAGL. The multi-assay approach, from high-throughput biochemical screening to cellular target engagement and biomarker modulation, ensures a comprehensive evaluation of potential drug candidates.

References

Application Notes and Protocols: LEI105 for Immunohistochemistry Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent, selective, and reversible dual inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). It is a valuable chemical tool for studying the physiological and pathological roles of the endocannabinoid signaling pathway. This compound is not an antibody and is not used for direct immunohistochemical staining. Instead, it is utilized as a pharmacological agent in cell or tissue models to investigate the downstream consequences of DAGL inhibition. Immunohistochemistry (IHC) can then be employed to visualize and quantify changes in the expression or localization of specific protein targets that are modulated by this compound treatment.

This document provides detailed application notes and protocols for using this compound in conjunction with immunohistochemistry to study its effects on downstream signaling pathways, with a particular focus on neuroinflammation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the activity of DAGL-α and DAGL-β, enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). 2-AG is a key signaling molecule that activates cannabinoid receptors (CB1 and CB2) and also serves as a major precursor for the production of arachidonic acid (AA). Arachidonic acid can be further metabolized by enzymes such as cyclooxygenase-2 (COX-2) to produce prostaglandins, which are potent mediators of inflammation.[1] By blocking the production of 2-AG, this compound can attenuate downstream signaling through cannabinoid receptors and reduce the synthesis of pro-inflammatory prostaglandins.

Endocannabinoid Signaling Pathway and Point of this compound Inhibition

LEI105_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Immune Cell CB1 CB1 Receptor DAG Diacylglycerol (DAG) DAGL DAGL-α / DAGL-β DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG TwoAG->CB1 Retrograde Signaling AA Arachidonic Acid TwoAG->AA via MAGL (not shown) COX2 COX-2 AA->COX2 PGs Prostaglandins (Inflammation) COX2->PGs This compound This compound This compound->DAGL Inhibition

Caption: this compound inhibits DAGL-α/β, blocking 2-AG and prostaglandin synthesis.

Data Presentation

This compound has been characterized as a potent inhibitor of both DAGL-α and DAGL-β. The following table summarizes its inhibitory activity.

Target Enzyme Inhibitory Concentration (IC₅₀) Assay Condition Reference
Human DAGL-α13 nMGlycerol-based natural substrate assay[2]
Human DAGL-α32 nMCompetitive ABPP[3]
Human DAGL-β~32 nMCompetitive ABPP[4]
Mouse DAGL-β50 nMCompetitive ABPP in Neuro2A cells

Experimental Protocols

The following protocols provide a framework for investigating the effect of this compound on inflammation-induced protein expression in a cell culture model, followed by immunohistochemical analysis. A common application is to assess the ability of this compound to block the upregulation of cyclooxygenase-2 (COX-2) in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Experimental Workflow Overview

Experimental_Workflow A 1. Cell Culture (e.g., Macrophages, Microglia) B 2. Treatment Groups - Vehicle Control - this compound Alone - LPS Alone - this compound + LPS A->B C 3. Cell Fixation & Permeabilization B->C D 4. Immunostaining - Blocking - Primary Antibody (e.g., anti-COX-2) - Secondary Antibody C->D E 5. Imaging & Analysis (Microscopy) D->E F 6. Quantification (Staining Intensity / Positive Cell Count) E->F

Caption: Workflow for IHC analysis of this compound-treated cells.

Protocol 1: Treatment of Cultured Cells with this compound

This protocol describes the treatment of cultured cells (e.g., RAW 264.7 macrophages or BV-2 microglial cells) with this compound prior to stimulation with LPS.

Materials:

  • Cultured cells (e.g., macrophages, microglia) plated on sterile glass coverslips in a 24-well plate

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • This compound Pre-treatment:

    • Prepare working dilutions of this compound in complete culture medium from a concentrated stock solution. A final concentration range of 100 nM to 1 µM is a typical starting point for cellular assays.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator. This pre-incubation allows this compound to inhibit DAGL enzymes before the inflammatory stimulus is added.

  • Inflammatory Stimulation:

    • Prepare a working solution of LPS in complete culture medium. A final concentration of 100 ng/mL to 1 µg/mL is commonly used to induce an inflammatory response and COX-2 expression.

    • For the "this compound + LPS" and "LPS Alone" groups, add the LPS solution directly to the wells. For the "Vehicle Control" and "this compound Alone" groups, add an equivalent volume of plain medium.

    • Incubate for 6-24 hours (time-course may need optimization) at 37°C in a CO₂ incubator.

  • End of Treatment:

    • Aspirate the medium and gently wash the cells on the coverslips twice with PBS.

    • Proceed immediately to the fixation and immunohistochemistry protocol.

Protocol 2: Immunohistochemistry for COX-2

This is a general protocol for chromogenic or fluorescent IHC on cultured cells and should be optimized for the specific primary antibody used.

Materials:

  • Treated cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody, in PBS

  • Primary Antibody: Rabbit or Mouse anti-COX-2 antibody

  • Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse IgG (for chromogenic detection) or fluorescently-labeled anti-Rabbit/Mouse IgG (for fluorescent detection)

  • DAB substrate kit (for chromogenic detection)

  • Hematoxylin (for counterstaining in chromogenic IHC)

  • Mounting medium (with or without DAPI for fluorescent IHC)

  • Microscope slides

Procedure:

  • Fixation:

    • Incubate the coverslips with 4% PFA at room temperature for 15-20 minutes.

    • Gently wash the coverslips three times with PBS for 5 minutes each.[3]

  • Permeabilization:

    • Incubate the coverslips with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets like COX-2.

    • Wash twice with PBS.[3]

  • Blocking:

    • Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation:

    • Dilute the primary anti-COX-2 antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Place the coverslips cell-side down on drops of the diluted primary antibody on a sheet of parafilm in a humidified chamber.

    • Incubate for 1 hour at room temperature or overnight at 4°C.[5]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the secondary antibody in Blocking Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light if using a fluorescent conjugate.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Detection & Visualization:

    • For Chromogenic Detection:

      • Incubate with DAB substrate solution until the desired brown color develops (typically 2-10 minutes), monitoring under a microscope.

      • Stop the reaction by rinsing with distilled water.

      • Counterstain with Hematoxylin for 30-60 seconds.

      • "Blue" the hematoxylin by rinsing in running tap water.

    • For Fluorescent Detection:

      • Proceed directly to mounting after the final washes.

  • Mounting:

    • Dehydrate the coverslips through a graded series of ethanol and xylene if using a permanent mounting medium for chromogenic IHC.

    • For aqueous mounting (fluorescent IHC), place a drop of mounting medium (e.g., with DAPI) onto a clean microscope slide and carefully lower the coverslip, cell-side down, avoiding air bubbles.

  • Analysis:

    • Image the slides using a bright-field or fluorescence microscope.

    • Quantify the results by measuring the staining intensity or by counting the percentage of COX-2 positive cells across the different treatment groups. A significant reduction in COX-2 staining in the "this compound + LPS" group compared to the "LPS Alone" group would indicate successful inhibition of the inflammatory pathway by this compound.

Drug Development and Research Applications

The use of this compound in conjunction with IHC is highly relevant for drug development and research in several areas:

  • Neuroinflammation: To study the role of DAGL enzymes in inflammatory conditions of the central nervous system and to evaluate the anti-inflammatory potential of DAGL inhibitors.

  • Oncology: To investigate the involvement of the endocannabinoid system in cancer cell proliferation and inflammation.

  • Pain and Analgesia: To explore the mechanisms by which DAGL inhibition may alleviate inflammatory and neuropathic pain.[1]

  • Metabolic Disorders: To research the role of endocannabinoids in regulating energy balance and metabolic processes.

By providing a robust method to visualize and quantify the cellular effects of DAGL inhibition, this combined pharmacological and histochemical approach offers a powerful tool for validating drug targets and characterizing the mechanism of action of novel therapeutic compounds.

References

LEI105: Flow Cytometry Applications in Immunomodulation and Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipases α and β (DAGL-α/β).[1][2][3] These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling lipid that modulates a wide range of physiological processes.[1][3] The endocannabinoid system is increasingly recognized for its significant role in regulating immune responses and its potential as a therapeutic target in oncology.[4][5]

Flow cytometry is a powerful, high-throughput technology that allows for the multi-parametric analysis of single cells.[6] It is an indispensable tool in drug discovery and clinical trials for immunophenotyping, cell signaling analysis, and apoptosis detection.[7][8] This document provides detailed application notes and protocols for the use of this compound in flow cytometry-based assays to investigate its effects on immune cell populations and cancer cell viability.

Endocannabinoid Signaling Pathway and this compound Mechanism of Action

The endocannabinoid 2-AG is synthesized from diacylglycerol (DAG) by DAGL enzymes. 2-AG then acts as a retrograde messenger, activating cannabinoid receptors (CB1 and CB2) on presynaptic neurons or other cell types, leading to the modulation of neurotransmitter release and other cellular responses.[8][9] this compound inhibits DAGL-α and DAGL-β, thereby reducing the production of 2-AG and attenuating the signaling cascade.[1][3]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Target Cell CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers NT_release Neurotransmitter Release Vesicle->NT_release DAG Diacylglycerol (DAG) DAGL DAGL-α/β DAG->DAGL Two_AG 2-AG DAGL->Two_AG This compound This compound This compound->DAGL Inhibits Two_AG->CB1 Activates

Figure 1: Endocannabinoid signaling at the synapse and the inhibitory action of this compound.

Application Note 1: Immunophenotyping of Human PBMCs Treated with this compound

Purpose

To investigate the immunomodulatory effects of this compound on human peripheral blood mononuclear cells (PBMCs) by analyzing changes in T-cell activation and differentiation markers using multi-color flow cytometry. This hypothetical application is based on studies suggesting that 2-AG, the product of the enzyme inhibited by this compound, plays a role in regulating T-cell activation and proliferation.[10][11]

Principle of the Assay

PBMCs are cultured in the presence of this compound and a T-cell stimulus (e.g., anti-CD3/CD28 beads). Following incubation, the cells are stained with a panel of fluorescently-conjugated antibodies against key surface and intracellular markers to identify T-cell subsets and their activation status. The expression of these markers is then quantified by flow cytometry.

Experimental Protocol
  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment:

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with anti-CD3/CD28 beads for 48-72 hours.

  • Antibody Staining:

    • Harvest the cells and wash with PBS.

    • Stain for surface markers (e.g., CD3, CD4, CD8, CD25, CD69) for 30 minutes at 4°C.

    • Wash the cells and then fix and permeabilize for intracellular staining.

    • Stain for intracellular markers (e.g., FoxP3 for regulatory T-cells, IFN-γ for Th1 cells) for 30 minutes at 4°C.

    • Wash the cells and resuspend in flow cytometry staining buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on lymphocyte and T-cell populations.

    • Analyze the expression of activation and differentiation markers on CD4+ and CD8+ T-cell subsets.

Hypothetical Data Presentation
Treatment Group% CD69+ of CD4+ T-cells% CD25+ of CD4+ T-cells% FoxP3+ of CD4+ T-cells% IFN-γ+ of CD8+ T-cells
Vehicle Control65.2 ± 4.558.9 ± 5.15.3 ± 0.835.7 ± 3.9
This compound (10 nM)60.1 ± 3.952.4 ± 4.85.5 ± 0.932.1 ± 3.5
This compound (100 nM)45.7 ± 4.139.8 ± 3.77.8 ± 1.121.5 ± 2.9
This compound (1 µM)25.3 ± 3.222.1 ± 2.910.2 ± 1.512.8 ± 2.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Workflow

cluster_workflow Immunophenotyping Workflow PBMC_iso PBMC Isolation Cell_culture Cell Culture & this compound Treatment PBMC_iso->Cell_culture Stimulation T-cell Stimulation (anti-CD3/CD28) Cell_culture->Stimulation Staining Antibody Staining (Surface & Intracellular) Stimulation->Staining Flow_cytometry Flow Cytometry Analysis Staining->Flow_cytometry Data_analysis Data Analysis (Activation & Differentiation) Flow_cytometry->Data_analysis

Figure 2: Workflow for immunophenotyping of PBMCs treated with this compound.

Application Note 2: Analysis of Apoptosis in Cancer Cells Treated with this compound

Purpose

To determine the potential of this compound to induce apoptosis in a cancer cell line (e.g., Jurkat, a human T-lymphocyte cell line) using flow cytometry. This hypothetical application is based on the rationale that targeting the endocannabinoid system may represent a novel strategy in cancer therapy.

Principle of the Assay

The assay utilizes Annexin V and a viability dye (e.g., Propidium Iodide, PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.[13]

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture Jurkat cells in complete RPMI-1640 medium.

    • Seed cells at a density of 0.5 x 10^6 cells/mL in a 12-well plate.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for 24 hours.

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Annexin V and PI Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Collect data for at least 10,000 events per sample.

    • Differentiate cell populations based on Annexin V and PI fluorescence:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+

Hypothetical Data Presentation
Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control92.5 ± 2.14.1 ± 0.83.4 ± 0.6
This compound (1 µM)88.3 ± 2.57.2 ± 1.14.5 ± 0.9
This compound (5 µM)65.7 ± 4.322.8 ± 3.511.5 ± 2.4
This compound (10 µM)40.1 ± 5.645.2 ± 4.914.7 ± 3.1
Staurosporine (1 µM)15.6 ± 3.855.9 ± 6.228.5 ± 5.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Workflow

cluster_workflow Apoptosis Analysis Workflow Cell_culture Cancer Cell Culture & this compound Treatment Harvesting Harvest & Wash Cells Cell_culture->Harvesting Staining Annexin V & PI Staining Harvesting->Staining Flow_cytometry Flow Cytometry Analysis Staining->Flow_cytometry Data_analysis Quantification of Apoptotic & Necrotic Cells Flow_cytometry->Data_analysis

Figure 3: Workflow for apoptosis analysis in cancer cells treated with this compound.

Disclaimer: The application notes and protocols described herein are hypothetical and intended for illustrative purposes. They are based on the known mechanism of action of this compound and the established principles of flow cytometry. Researchers should independently design and validate their experiments based on their specific research objectives and available resources.

References

Application Notes and Protocols: LEI105 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI105 is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). By inhibiting these enzymes, this compound effectively reduces the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). Emerging research has implicated the dysregulation of the endocannabinoid system, particularly the DAGL/2-AG axis, in the progression of several cancers. Notably, upregulation of DAGLα has been observed in hepatocellular carcinoma (HCC), where it is associated with tumor progression and resistance to tyrosine kinase inhibitors (TKIs) such as lenvatinib.[1] This provides a strong rationale for investigating this compound in combination with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.

These application notes provide a summary of the preclinical rationale and hypothetical protocols for evaluating this compound in combination with a tyrosine kinase inhibitor for the treatment of hepatocellular carcinoma.

Preclinical Data Summary

Currently, there are no published studies directly evaluating this compound in combination with other drugs. However, based on the known mechanism of this compound and the role of the DAGL/2-AG axis in cancer, a compelling case can be made for its use in combination therapies.

Drug CombinationCancer TypeExperimental ModelKey Findings (Hypothesized)Rationale
This compound + LenvatinibHepatocellular Carcinoma (HCC)HCC cell lines (e.g., Huh7, HepG2), Xenograft mouse modelsSynergistic inhibition of cell proliferation, induction of apoptosis, and overcoming of acquired lenvatinib resistance.DAGLα is upregulated in HCC and its activity contributes to lenvatinib resistance by enhancing YAP activity.[1]
This compound + Standard Chemotherapy (e.g., Doxorubicin)Various Solid TumorsCancer cell lines, Patient-derived xenografts (PDXs)Increased cytotoxic effect of chemotherapy, reduction in tumor growth and metastasis.The endocannabinoid system is involved in cancer cell proliferation, invasion, and angiogenesis.[2][3][4]
This compound + Immune Checkpoint Inhibitor (e.g., anti-PD-1)Immunogenic Tumors (e.g., Melanoma, NSCLC)Syngeneic mouse tumor modelsEnhanced anti-tumor immune response, improved tumor control.The endocannabinoid system can modulate the tumor microenvironment and immune responses.[5]

Signaling Pathways and Experimental Workflow

DAGLα Signaling Pathway in Hepatocellular Carcinoma

DAGLA_Pathway cluster_cell Hepatocellular Carcinoma Cell cluster_inhibition Therapeutic Intervention DAGLA DAGLα Two_AG 2-AG DAGLA->Two_AG produces PI3K_AKT PI3K/AKT Pathway Two_AG->PI3K_AKT activates LATS1 LATS1 PI3K_AKT->LATS1 inhibits YAP YAP LATS1->YAP inhibits phosphorylation of TEAD2 TEAD2 YAP->TEAD2 translocates to nucleus and binds to PHLDA2 PHLDA2 TEAD2->PHLDA2 increases expression of Proliferation Cell Proliferation, Invasion, Metastasis PHLDA2->Proliferation Lenvatinib_Resistance Lenvatinib Resistance PHLDA2->Lenvatinib_Resistance This compound This compound This compound->DAGLA inhibits Lenvatinib Lenvatinib Lenvatinib->PI3K_AKT inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture HCC Cell Lines (Lenvatinib-sensitive and -resistant) Treatment Treat with this compound, Lenvatinib, or Combination Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (YAP, p-YAP, TEAD2, PHLDA2) Treatment->Western_Blot Xenograft Establish HCC Xenografts in Immunocompromised Mice Animal_Treatment Treat Mice with this compound, Lenvatinib, or Combination Xenograft->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumors (Ki-67, cleaved-caspase 3) Animal_Treatment->IHC

References

Troubleshooting & Optimization

Navigating LEI105: A Technical Guide to Overcoming Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent and selective dual DAGL-α/DAGL-β inhibitor, LEI105, ensuring its proper solubilization is the first critical step towards successful experimentation. This technical support center provides a comprehensive guide to troubleshooting common insolubility issues, offering detailed protocols and addressing frequently asked questions to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). Product information indicates that this compound can be stored in DMSO for extended periods, suggesting good solubility and stability in this solvent.

Q2: I am observing particulate matter in my this compound solution. What should I do?

A2: The presence of particulate matter indicates incomplete dissolution. This can be due to several factors including solvent choice, concentration, temperature, and the purity of the compound. Refer to the detailed troubleshooting workflow below to address this issue. Gentle warming and vortexing can aid in solubilization.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely poor aqueous solubility, a common characteristic of small molecule inhibitors. For cell-based assays and other experiments in aqueous systems, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous experimental medium.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell cultures. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.

Troubleshooting this compound Insolubility

This section provides a structured approach to resolving common solubility challenges encountered with this compound.

Initial Stock Solution Preparation

For preparing a stock solution, the following protocol is recommended based on common laboratory practices for similar compounds.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 ml of a 10 mM stock solution, you will need 3.845 mg of this compound (Molecular Weight: 384.47 g/mol ).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If particulates remain, gently warm the solution in a water bath at 37°C for 5-10 minutes.

    • Vortex the solution again.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Product data suggests stability for up to 6 months at -80°C in DMSO.[1]

Quantitative Solubility Data Summary
SolventReported ConcentrationInferred SolubilityNotes
DMSOStock solutions of 10 mM have been successfully prepared.≥ 10 mMThe primary recommended solvent for stock solutions.
EthanolNo specific data available.Likely lower than DMSO.May be a suitable alternative for some applications, but preliminary solubility tests are required.
PBS (Phosphate-Buffered Saline)Not recommended for direct dissolution.Very low.For final experimental concentrations, dilute from a DMSO stock. Ensure the final DMSO concentration is compatible with your assay.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing insolubility issues with this compound.

Troubleshooting_Workflow start Start: this compound Insolubility Observed check_solvent Is the solvent high-purity, anhydrous DMSO? start->check_solvent use_dmso Use high-purity, anhydrous DMSO. check_solvent->use_dmso No vortex_heat Vortex and gently warm the solution (37°C). check_solvent->vortex_heat Yes use_dmso->vortex_heat check_dissolution Is the solution clear? vortex_heat->check_dissolution sonicate Consider brief sonication. check_dissolution->sonicate No success Success: Solution is ready for use. check_dissolution->success Yes check_dissolution2 Is the solution clear now? sonicate->check_dissolution2 lower_concentration Prepare a more dilute stock solution. check_dissolution2->lower_concentration No check_dissolution2->success Yes lower_concentration->success consult_specialist Consult technical support or a specialist. lower_concentration->consult_specialist

A logical workflow for troubleshooting this compound insolubility.

Signaling Pathway Context

Understanding the mechanism of action of this compound is crucial for experimental design. This compound is an inhibitor of diacylglycerol lipases α and β (DAGLα and DAGLβ). These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG).

Signaling_Pathway PIP2 PIP2 PLC PLC PIP2->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces DAGL DAGLα / DAGLβ DAG->DAGL substrate for Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG produces This compound This compound This compound->DAGL inhibits

The role of this compound in the endocannabinoid signaling pathway.

By following these guidelines and protocols, researchers can confidently prepare this compound solutions for their experiments, minimizing variability and ensuring the reliability of their results. For any further assistance, consulting the manufacturer's technical support is always recommended.

References

Technical Support Center: LEI105 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the in vitro cytotoxicity of LEI105, a potent diacylglycerol lipase α (DAGL-α) inhibitor. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures when using this compound. What are the potential causes?

A1: High cytotoxicity with this compound in vitro can stem from several factors:

  • High Concentration: this compound is a potent inhibitor with a low nanomolar IC50 (pIC50 7.9 ± 0.08 nM, IC50 = 13 nM).[1] Concentrations significantly above this may lead to off-target effects or overwhelm the cellular machinery.

  • Target-Related Toxicity: As a key enzyme in the endocannabinoid signaling pathway, prolonged or excessive inhibition of DAGL-α by this compound could disrupt essential cellular processes that are dependent on its products, leading to cytotoxicity.

  • Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. The specific metabolic and signaling pathways active in your chosen cell line may make it particularly vulnerable to DAGL-α inhibition.

  • Experimental Conditions: Factors such as solvent concentration (e.g., DMSO), incubation time, and cell density can all contribute to observed cytotoxicity.

Q2: What are the immediate steps we can take to reduce this compound-induced cytotoxicity?

A2: To mitigate cytotoxicity, consider the following immediate adjustments to your experimental protocol:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the minimal effective concentration that achieves the desired biological effect with the lowest possible cytotoxicity.

  • Reduce Incubation Time: Limit the duration of cell exposure to this compound. Short-term experiments may be sufficient to observe the desired effect without inducing widespread cell death.[2]

  • Control Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your specific cell line (typically ≤ 0.1%).[3]

  • Optimize Cell Density: Seeding cells at an optimal density can influence their resilience to cytotoxic insults. Both very low and very high densities can increase susceptibility.

Troubleshooting Guide

Issue: High levels of cytotoxicity observed even at low concentrations of this compound.
Potential Cause Troubleshooting Step Expected Outcome
High Cell Line Sensitivity Screen a panel of different cell lines to identify one with a more robust phenotype.Identification of a cell line that is less sensitive to DAGL-α inhibition, allowing for a wider experimental window.
Off-Target Effects Use a structurally related but inactive control compound to determine if the cytotoxicity is specific to DAGL-α inhibition.If the inactive compound shows no cytotoxicity, it suggests the observed effect is target-mediated.
Accumulation of Toxic Metabolites Change the cell culture medium more frequently to remove any potential toxic byproducts of cellular metabolism in response to this compound.Reduced cytotoxicity due to the removal of accumulated toxic substances.
Apoptosis Induction Perform assays to detect markers of apoptosis, such as caspase activation or Annexin V staining.[4]Confirmation of the cell death mechanism, which can guide further mitigation strategies (e.g., use of pan-caspase inhibitors).
Issue: Inconsistent cytotoxicity results between experiments.
Potential Cause Troubleshooting Step Expected Outcome
Variability in Cell Health Standardize cell culture conditions, including passage number, confluency at the time of treatment, and media composition.More reproducible experimental results due to consistent starting cell populations.
Inaccurate Compound Dilutions Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. Verify stock concentration periodically.Consistent and accurate dosing of the compound, leading to more reliable data.
Plate Edge Effects Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations.[5]Reduced variability in cytotoxicity data across replicate wells.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic profile of this compound in a specific cell line using a common viability assay like MTT.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be from 1 nM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Optimizing Incubation Time

This protocol helps determine the shortest exposure time required for this compound to exert its biological effect while minimizing cytotoxicity.

Procedure:

  • Treat cells with a fixed, effective concentration of this compound determined from the dose-response assay.

  • At various time points (e.g., 2, 4, 8, 12, 24, and 48 hours), perform two parallel assays:

    • A functional assay to measure the desired biological effect of this compound (e.g., downstream signaling changes).

    • A cytotoxicity assay (e.g., MTT or LDH release assay) to measure cell viability.

  • Plot both the biological effect and cell viability against time.

  • Identify the earliest time point at which a significant biological effect is observed with minimal impact on cell viability. This will be your optimal incubation time.

Visualizations

Signaling Pathway

LEI105_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_downstream Downstream Signaling DAG Diacylglycerol (DAG) DAGLa Diacylglycerol Lipase α (DAGL-α) DAG->DAGLa Substrate AA Arachidonic Acid Two_AG 2-Arachidonoylglycerol (2-AG) CB_receptors Cannabinoid Receptors (CB1/CB2) Two_AG->CB_receptors Activates This compound This compound This compound->DAGLa DAGLa->Two_AG Produces Cellular_Response Cellular Response CB_receptors->Cellular_Response Leads to

Caption: Inhibition of DAGL-α by this compound, blocking 2-AG production.

Experimental Workflow

Cytotoxicity_Workflow start Start: High Cytotoxicity Observed dose_response Perform Dose-Response Assay start->dose_response time_course Perform Time-Course Experiment start->time_course check_solvent Check Solvent (DMSO) Concentration start->check_solvent analyze_data Analyze Viability and Functional Data dose_response->analyze_data time_course->analyze_data check_solvent->analyze_data change_cell_line Consider Alternative Cell Line analyze_data->change_cell_line If cytotoxicity remains high optimized_protocol Optimized Experimental Protocol analyze_data->optimized_protocol

Caption: Troubleshooting workflow for reducing this compound cytotoxicity.

Logical Relationship

Logic_Diagram cluster_factors Factors Influencing Cytotoxicity cluster_outcome Experimental Outcome Concentration This compound Concentration Cytotoxicity Observed Cytotoxicity Concentration->Cytotoxicity Incubation_Time Incubation Time Incubation_Time->Cytotoxicity Cell_Type Cell Type Cell_Type->Cytotoxicity

Caption: Key factors contributing to in vitro cytotoxicity.

References

Technical Support Center: LEI105 (2-Pyz-(CO)-Phe-Leu-B(OH)₂)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of the proteasome inhibitor LEI105, chemically known as 2-Pyz-(CO)-Phe-Leu-B(OH)₂.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The major degradation pathway for this compound is oxidative. This process involves the cleavage of the boronic acid group from the peptide backbone, resulting in the formation of an alcohol derivative. Hydrolysis can also contribute to its degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C. Once reconstituted, it is best to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles.

Q3: How should I reconstitute lyophilized this compound?

A3: Based on general guidelines for hydrophobic peptides, this compound should first be dissolved in a small amount of an organic solvent like DMSO. After it is fully dissolved, you can slowly add the aqueous buffer of your choice to reach the desired final concentration.

Q4: Are there any substances known to accelerate the degradation of this compound?

A4: Yes, studies have shown that the presence of ascorbate and EDTA can surprisingly accelerate the degradation of this compound, rather than inhibit it. Therefore, it is advisable to avoid these substances in your experimental buffers if stability is a concern.[1]

Q5: What is the stability of this compound in aqueous solutions?

A5: this compound has shown erratic stability in aqueous buffers. The primary degradation pathway is oxidative, and the compound is also susceptible to hydrolysis. For experiments requiring the compound to be in solution for extended periods, it is crucial to use freshly prepared solutions and consider the potential for degradation.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution.Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid prolonged storage of aqueous dilutions. Minimize the time the compound spends in aqueous buffer before use.
Presence of accelerating agents in the buffer.Ensure that your buffers do not contain ascorbate or EDTA, as these have been shown to accelerate this compound degradation.[1]
Multiple freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes after initial reconstitution to avoid repeated freezing and thawing.
Difficulty dissolving lyophilized this compound. The compound is a hydrophobic peptide.Start by dissolving the peptide in a small volume of DMSO. Once fully dissolved, slowly add your aqueous buffer to the desired concentration while vortexing gently.
Precipitation of the compound upon dilution in aqueous buffer. The solubility limit in the aqueous buffer has been exceeded.Re-dissolve the precipitate by adding more organic solvent if your experimental conditions allow. For future experiments, consider using a higher initial concentration in DMSO and a larger final volume of aqueous buffer to ensure the final organic solvent concentration is sufficient to maintain solubility.

Stability and Degradation Summary

The following table summarizes the known stability information for this compound.

Condition Effect on Stability Notes
Storage (Lyophilized) StableRecommended storage at -20°C or -80°C.
Storage (in DMSO) Relatively StableStore in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Aqueous Buffers Prone to DegradationExhibits erratic stability; oxidative degradation and hydrolysis are the main concerns.[1]
Acidic & Basic Conditions Degradation Mediated by OxidationThe degradation pathway appears to be similar to that induced by peroxide.[1]
Presence of Hydrogen Peroxide Accelerated DegradationLeads to the cleavage of the boronic acid group.[1]
Presence of Ascorbate & EDTA Accelerated DegradationThese agents have been shown to increase the rate of degradation.[1]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.

  • Add a small, precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into single-use polypropylene tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol for Assessing this compound Stability in an Experimental Buffer
  • Prepare a fresh dilution of your this compound DMSO stock solution in your experimental aqueous buffer to the final working concentration.

  • At time zero, take an aliquot of the solution and analyze it by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take further aliquots and analyze them using the same analytical method.

  • Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of degradation over time.

Visualizations

LEI105_Degradation_Pathway This compound This compound (2-Pyz-(CO)-Phe-Leu-B(OH)₂) Degradation_Product Degradation Product (Alcohol Derivative) This compound->Degradation_Product Oxidative Degradation Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->this compound Accelerants Accelerants (Ascorbate, EDTA) Accelerants->this compound Hydrolysis Hydrolysis Hydrolysis->this compound Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO Dilute Dilute in Experimental Buffer Reconstitute->Dilute Time_Zero T=0 Sample (Baseline) Dilute->Time_Zero Incubate Incubate under Experimental Conditions Dilute->Incubate Analysis Analyze Samples (HPLC or LC-MS) Time_Zero->Analysis Time_Points Take Samples at Various Time Points Incubate->Time_Points Time_Points->Analysis Compare Compare Peak Areas to T=0 Analysis->Compare Determine_Degradation Determine % Degradation Compare->Determine_Degradation

References

Technical Support Center: LEI105 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the diacylglycerol lipase (DAGL) inhibitor, LEI105.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a reversible and highly selective inhibitor of both diacylglycerol lipase alpha (DAGLα) and diacylglycerol lipase beta (DAGLβ).[1] It exhibits minimal cross-reactivity with other enzymes in the endocannabinoid system.[1] Its primary function is to block the hydrolysis of diacylglycerol (DAG) into 2-arachidonoylglycerol (2-AG), a key endocannabinoid.

Q2: What are the reported potency values for this compound?

The potency of this compound has been determined in various assays. A summary of these values is presented below.

Assay TypeTargetPotency (pIC50)Potency (IC50)Reference
Fluorescent AssayRecombinant Human DAGLα7.9 ± 0.08~12.6 nM[1]
Radiometric Assay1-[14C]oleoyl-2-arachidonoyl-sn-glycerol6.6~251 nM[1]
General LiteratureDAGL inhibitor~32 nM[1]

Q3: Are there known off-target effects of this compound?

This compound is reported to have minimal cross-reactivity with other endocannabinoid metabolic enzymes.[1] However, as with any pharmacological inhibitor, off-target effects cannot be entirely ruled out, especially at higher concentrations. Unexpected effects of a drug that are not related to its intended target can sometimes occur.[2][3] It is crucial to use the lowest effective concentration and include appropriate controls in your experiments.

Q4: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

Issue 1: High Variability in Potency (IC50) Measurements

Symptoms:

  • Inconsistent IC50 values for this compound across repeat experiments.

  • Large error bars in dose-response curves.

Possible Causes & Solutions:

CauseRecommended Solution
Reagent Instability: this compound solution has degraded.Prepare fresh stock solutions of this compound from solid material for each experiment. Avoid using old stock solutions.
Enzyme Activity Variation: Inconsistent activity of DAGLα or DAGLβ between assays.Ensure consistent enzyme concentration and activity in all wells. Run a standard curve for the enzyme in each plate.
Substrate Concentration: Substrate concentration is too high, leading to competitive inhibition.Optimize the substrate concentration to be at or below the Km value for the enzyme.
Assay Conditions: Fluctuations in temperature, pH, or incubation time.Strictly control all assay parameters. Use a temperature-controlled plate reader and ensure consistent timing for all steps.
Cell-Based Assay Issues: Variations in cell number, passage number, or cell health.Maintain consistent cell culture conditions. Use cells within a defined passage number range and ensure high cell viability.
Issue 2: Unexpected or Lack of In Vivo Efficacy

Symptoms:

  • This compound does not produce the expected biological effect in animal models.

  • Inconsistent results between different cohorts of animals.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Bioavailability: this compound is not reaching the target tissue at a sufficient concentration.Review the formulation and route of administration. Consider pharmacokinetic studies to determine the concentration of this compound in the target tissue.
Metabolic Instability: this compound is being rapidly metabolized in vivo.Investigate the metabolic stability of this compound in liver microsomes or other relevant metabolic systems.
Spurious Targets: The observed in vivo effect may be due to off-target interactions.Use the negative control compound DO53, which blocks spurious targets of related compounds while sparing DAGLα and DAGLβ.[1]
Animal Model Variability: Differences in animal strain, age, or health status.Standardize the animal model and ensure all animals are healthy and of a similar age and weight.

Experimental Protocols

In Vitro DAGLα Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of this compound against human recombinant DAGLα.

Materials:

  • Human recombinant DAGLα

  • Fluorescent DAG substrate

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • This compound

  • DMSO (vehicle)

  • 384-well black microplate

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add 10 µL of human recombinant DAGLα solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the fluorescent DAG substrate.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Visualizations

LEI105_Signaling_Pathway DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGLα/β) DAG->DAGL Hydrolysis This compound This compound This compound->DAGL Inhibition Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Produces Endocannabinoid_Signaling Endocannabinoid Signaling Two_AG->Endocannabinoid_Signaling Activates Troubleshooting_Workflow Start Inconsistent this compound Results Check_Potency High Variability in IC50? Start->Check_Potency Check_InVivo Lack of In Vivo Efficacy? Start->Check_InVivo Check_Potency->Check_InVivo No Reagent_Issues Check Reagent Stability (Prepare Fresh Stocks) Check_Potency->Reagent_Issues Yes Assay_Conditions Verify Assay Conditions (Temp, pH, Time) Check_Potency->Assay_Conditions Yes Bioavailability Investigate Bioavailability & Metabolism Check_InVivo->Bioavailability Yes Off_Target Use Negative Control (DO53) Check_InVivo->Off_Target Yes Resolution Consistent Results Check_InVivo->Resolution No Reagent_Issues->Resolution Assay_Conditions->Resolution Bioavailability->Resolution Off_Target->Resolution

References

Technical Support Center: Overcoming CD105-Mediated Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to CD105-mediated resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is CD105 and what is its role in cancer?

A1: CD105, also known as Endoglin (ENG), is a homodimeric transmembrane glycoprotein that acts as a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily. It is highly expressed on the surface of proliferating endothelial cells and is essential for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. In addition to its role in the tumor vasculature, CD105 is also expressed on the surface of some cancer cells and has been implicated in promoting tumor progression, metastasis, and resistance to therapy.

Q2: How does CD105 contribute to drug resistance in cancer cells?

A2: CD105 can mediate drug resistance through several mechanisms:

  • Activation of Bypass Signaling Pathways: In non-small cell lung cancer (NSCLC) cells resistant to EGFR inhibitors like osimertinib, increased CD105 expression is associated with the emergence of a slow-cycling persister cell population. These cells exhibit altered metabolism and chromatin condensation, allowing them to survive drug treatment. CD105 signaling can re-engage EGFR signaling pathways, promoting cell survival despite the presence of the inhibitor.[1]

  • Upregulation of DNA Repair Mechanisms: In ovarian cancer, CD105 expression has been linked to resistance to platinum-based chemotherapy. Downregulation of CD105 leads to increased DNA damage and apoptosis by modulating the expression of several DNA repair genes.[2]

  • Induction of Androgen Receptor Splice Variants: In prostate cancer, CD105 signaling, particularly through the Bone Morphogenetic Protein (BMP) pathway, can lead to the expression of the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding domain, rendering it constitutively active and conferring resistance to androgen receptor signaling inhibitors (ARSIs) like enzalutamide and abiraterone.[3]

  • Activation of the BMP9/Smad Pathway: In choriocarcinoma, overexpression of CD105 has been shown to decrease drug sensitivity, promote invasion and migration, and inhibit apoptosis through the BMP9/Smad signaling pathway.[4]

Q3: My cancer cell line has become resistant to a targeted therapy. How can I determine if CD105 is involved?

A3: To investigate the involvement of CD105 in acquired drug resistance, you can perform the following experiments:

  • Assess CD105 Expression: Compare the mRNA and protein levels of CD105 in your resistant cell line to the parental, sensitive cell line using qRT-PCR and Western blotting or flow cytometry, respectively. A significant increase in CD105 expression in the resistant cells would suggest its involvement.

  • Knockdown of CD105: Use siRNA or shRNA to specifically knockdown the expression of CD105 in your resistant cell line. If the cells regain sensitivity to the drug after CD105 knockdown, it strongly indicates that CD105 is a key mediator of the resistance.

  • Pathway Analysis: Investigate the activation status of downstream signaling molecules in the CD105 pathway, such as phosphorylated SMAD proteins (p-SMAD1/5/8), using Western blotting. Increased p-SMAD levels in resistant cells would further support the role of an activated CD105 signaling pathway.

Q4: What is carotuximab and how can it be used to overcome CD105-mediated resistance?

A4: Carotuximab (also known as TRC105 or ENV105) is a chimeric IgG1 monoclonal antibody that specifically targets and neutralizes human CD105. By binding to CD105, carotuximab can:

  • Inhibit Angiogenesis: Block the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Restore Drug Sensitivity: In preclinical models of NSCLC, combining carotuximab with osimertinib has been shown to restore sensitivity in resistant tumors.[1] In prostate cancer models, carotuximab can downregulate the expression of AR-V7, thereby re-sensitizing cancer cells to ARSIs.[3]

  • Induce Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The IgG1 backbone of carotuximab can recruit immune cells to kill CD105-expressing tumor cells.

Carotuximab is currently being investigated in clinical trials for various cancers, often in combination with other anti-cancer agents.

Troubleshooting Guides

Problem 1: Inconsistent results in assessing CD105 expression levels between sensitive and resistant cells.

Possible Cause Troubleshooting Step
Cell line heterogeneity Perform single-cell cloning to establish a homogenous population of resistant cells.
Passage number variability Ensure that both sensitive and resistant cell lines are used at a similar and low passage number for experiments.
Antibody quality Validate the specificity of your CD105 antibody using a positive and negative control (e.g., a cell line known to express high levels of CD105 and a CD105-knockout cell line).
Loading control variability in Western blots Use a reliable and stable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes.

Problem 2: siRNA-mediated knockdown of CD105 does not restore drug sensitivity.

Possible Cause Troubleshooting Step
Inefficient knockdown Verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) level. Optimize siRNA concentration and transfection conditions.
Off-target effects of siRNA Use at least two different validated siRNA sequences targeting different regions of the CD105 mRNA. Include a non-targeting siRNA control.
Alternative resistance mechanisms The cancer cells may have developed multiple, redundant resistance pathways that are independent of CD105. Consider performing a broader molecular analysis (e.g., RNA sequencing) to identify other potential resistance drivers.
Drug concentration Ensure that the drug concentration used in the re-sensitization assay is appropriate and within the therapeutic window.

Quantitative Data Summary

Table 1: IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines

Cell LineDrugIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
A2780Cisplatin1.40 ± 0.117.39 ± 1.275.3[5]
OV-90Cisplatin16.75 ± 0.8359.08 ± 2.89 (CisR1)3.53[2]
OV-90Cisplatin16.75 ± 0.8370.14 ± 5.99 (CisR2)4.19[2]
SKOV-3Cisplatin19.18 ± 0.9191.59 ± 8.47 (CisR1)4.77[2]
SKOV-3Cisplatin19.18 ± 0.91109.6 ± 4.47 (CisR2)5.71[2]

Table 2: IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines

Cell LineDrugIC50 (nM) - SensitiveIC50 (nM) - ResistantFold Resistance
PC9Osimertinib~20-70>5000>70[6]
H1975Osimertinib304770~159[7]
PC9Osimertinib2.36 ± 1512 ± 35 (CycD1+)~217[8]
HCC827Osimertinib5.8 ± 3604,000 ± 43,000 (CycD1+)>100,000[8]

Table 3: IC50 Values in Sensitive vs. Resistant Prostate Cancer Cell Lines

Cell LineDrugIC50 (µM) - SensitiveIC50 (µM) - ResistantFold Resistance
LNCaPEnzalutamide5.6 ± 0.8N/AN/A[9][10]
C4-2BEnzalutamideN/A14.7712.4[11]

Table 4: Clinical Trial Data for Carotuximab in Prostate Cancer

Cancer TypeTreatmentOutcome
Metastatic Castration-Resistant Prostate Cancer (mCRPC)Carotuximab + ApalutamideMedian Progression-Free Survival (PFS) of over 13 months in patients who had progressed on standard hormone-based therapies.[12]

Key Experimental Protocols

Protocol 1: Generation of Drug-Resistant Cancer Cell Lines (Stepwise Exposure Method)
  • Determine the initial drug concentration: Perform a dose-response curve (e.g., using an MTT assay) to determine the IC20 (the concentration that inhibits 20% of cell growth) of the drug on the parental, sensitive cell line.

  • Initial exposure: Culture the parental cells in their standard growth medium supplemented with the IC20 of the drug.

  • Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with the fresh drug-containing medium every 2-3 days.

  • Dose escalation: Once the cells have recovered and are proliferating steadily in the presence of the drug, gradually increase the drug concentration. A common approach is to double the concentration at each step.

  • Repeat cycles: Repeat the process of monitoring and dose escalation until the cells can tolerate a clinically relevant or significantly higher concentration of the drug compared to the parental cells. This process can take several months.

  • Characterize the resistant phenotype: Once a resistant cell line is established, confirm the level of resistance by determining the IC50 of the drug and comparing it to the parental cell line. Also, assess the expression of resistance markers like CD105.

Protocol 2: Assessing Drug Sensitivity using MTT Assay
  • Cell Seeding: Seed the cancer cells (both sensitive and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 3: siRNA-mediated Knockdown of CD105
  • siRNA Preparation: Resuspend the lyophilized CD105-specific siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 20-100 µM.

  • Cell Seeding: The day before transfection, seed the resistant cancer cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.

  • Transfection Complex Formation:

    • For each well, dilute the siRNA (final concentration typically 20-50 nM) in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of transfection complexes.

  • Transfection: Add the transfection complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.

  • Verification of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency of CD105 at the mRNA level (using qRT-PCR) and protein level (using Western blotting).

  • Functional Assay: Following confirmation of successful knockdown, perform a drug sensitivity assay (e.g., MTT assay) to determine if the cells have been re-sensitized to the drug.

Signaling Pathways and Experimental Workflows

CD105_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CD105 CD105 EGFR EGFR CD105->EGFR Interacts with SMAD SMAD 1/5/8 CD105->SMAD Activates ARV7 AR-V7 CD105->ARV7 Induces Expression TGFBR TGF-β Receptor ERK ERK EGFR->ERK Activates AR Androgen Receptor (AR) pSMAD p-SMAD 1/5/8 SMAD->pSMAD Phosphorylation DNA_Repair DNA Repair Genes pSMAD->DNA_Repair Upregulates Proliferation Proliferation & Survival Genes pSMAD->Proliferation Promotes pERK p-ERK ERK->pERK Phosphorylation pERK->Proliferation Promotes ARV7->Proliferation Promotes BMP9 BMP9 BMP9->CD105 Binds Osimertinib Osimertinib Osimertinib->EGFR Inhibits ARSI ARSI ARSI->AR Inhibits Platinum Platinum Drugs Platinum->DNA_Repair Damages DNA Carotuximab Carotuximab Carotuximab->CD105 Blocks

Experimental_Workflow start Start with Parental (Drug-Sensitive) Cancer Cell Line generate_resistant Generate Drug-Resistant Cell Line (Stepwise Exposure) start->generate_resistant confirm_resistance Confirm Resistance (MTT Assay - IC50) generate_resistant->confirm_resistance assess_cd105 Assess CD105 Expression (qRT-PCR, Western Blot) confirm_resistance->assess_cd105 knockdown_cd105 Knockdown CD105 (siRNA Transfection) assess_cd105->knockdown_cd105 analyze_pathway Analyze Downstream Signaling (Western Blot for p-SMAD) assess_cd105->analyze_pathway carotuximab_treatment Treat with Carotuximab assess_cd105->carotuximab_treatment verify_knockdown Verify Knockdown (qRT-PCR, Western Blot) knockdown_cd105->verify_knockdown resensitization_assay Drug Re-sensitization Assay (MTT Assay) verify_knockdown->resensitization_assay end Conclusion on CD105's Role in Resistance resensitization_assay->end analyze_pathway->end carotuximab_effect Assess Effect of Carotuximab (MTT, Pathway Analysis) carotuximab_treatment->carotuximab_effect carotuximab_effect->end

References

Technical Support Center: Modifying Small Molecule Inhibitor Treatment for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been generated based on general knowledge and best practices for working with small molecule inhibitors in cell culture. The term "LEI105" is used as a placeholder for a hypothetical inhibitor, as no specific information could be found for a compound with this designation in the public domain. Researchers should always refer to the specific product information and relevant literature for the particular inhibitor they are using.

Frequently Asked Questions (FAQs)

Q1: My sensitive cell line shows high levels of cytotoxicity even at low concentrations of the inhibitor. What are the initial steps to troubleshoot this?

A1: High cytotoxicity in sensitive cell lines is a common issue. Here are the initial steps to address it:

  • Confirm Inhibitor Concentration and Purity: Verify the stock concentration and ensure the inhibitor has not degraded.

  • Reduce Concentration and Exposure Time: Perform a dose-response experiment with a wider and lower concentration range than initially tested. Additionally, consider reducing the treatment duration.[1]

  • Optimize Cell Seeding Density: Cell density can significantly impact drug sensitivity. Ensure you are using a consistent and optimal seeding density for your specific cell line.[2][3]

  • Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a solvent-only control.[2]

Q2: I am observing inconsistent results between experiments. What are the potential sources of variability?

A2: Inconsistent results can arise from several factors:

  • Cell Culture Conditions: Variations in media composition, serum batch, passage number, and cell confluence can all affect drug response.[3] Maintain consistent cell culture practices.

  • Experimental Procedure: Inconsistent incubation times, temperature fluctuations, or variations in reagent preparation can lead to variability.[2] Standardize all experimental steps.

  • Plate Edge Effects: Cells in the outer wells of a multi-well plate can behave differently due to evaporation. Avoid using the outer wells for critical measurements or ensure they are properly humidified.

  • Biological Replicates: Ensure you are performing a sufficient number of biological replicates to account for inherent biological variability.[2]

Q3: How can I determine the optimal concentration of the inhibitor for my sensitive cell line without inducing excessive cell death?

A3: To determine the optimal, non-toxic concentration, a systematic approach is necessary:

  • Initial Wide-Range Screening: Perform a dose-response curve with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the approximate IC50 value (the concentration that inhibits 50% of the biological activity).

  • Narrow-Range Titration: Based on the initial screen, perform a more detailed titration around the estimated IC50 to pinpoint the effective concentration with minimal cytotoxicity.

  • Time-Course Experiment: Evaluate the effect of the inhibitor at different time points (e.g., 6, 12, 24, 48 hours) to find the shortest exposure time that yields the desired biological effect.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues when treating sensitive cells with a small molecule inhibitor.

Problem: High Basal Cell Death in Untreated Controls
Possible Cause Recommended Solution
Suboptimal Cell Culture ConditionsEnsure proper media formulation, pH, and temperature. Use a fresh batch of serum and check for contamination.
High Passage NumberUse cells from a lower passage number, as high passage can lead to genetic drift and altered phenotypes.
Over-confluence or Under-seedingOptimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.[3]
Mechanical Stress during SeedingHandle cells gently during trypsinization and seeding to minimize cell damage.
Problem: Complete Cell Death Across All Inhibitor Concentrations
Possible Cause Recommended Solution
Incorrect Stock ConcentrationRe-verify the stock concentration of the inhibitor. Prepare fresh dilutions from the stock.
Extreme Sensitivity of the Cell LineExpand the lower end of your concentration range significantly (e.g., into the picomolar or low nanomolar range).
Contaminated Inhibitor StockFilter-sterilize the inhibitor stock solution. If possible, obtain a fresh batch of the compound.
Off-Target EffectsAt high concentrations, inhibitors can have off-target effects leading to toxicity. Focus on using the lowest effective concentration.[4]

Experimental Protocols

Protocol 1: Determining the IC50 Value in a Sensitive Cell Line
  • Cell Seeding: Seed the sensitive cell line in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a 2x serial dilution of the inhibitor in complete growth medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Cell Viability Assay: After incubation, assess cell viability using a suitable method (e.g., MTT, PrestoBlue, or CellTiter-Glo assay).

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis to Confirm Target Engagement
  • Treatment: Treat cells grown in 6-well plates with the inhibitor at concentrations around the determined IC50 for the optimal duration. Include an untreated and a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against the phosphorylated (inactive/active) form of the target protein and the total protein.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the extent of target inhibition.

Visualizations

experimental_workflow Workflow for Optimizing Inhibitor Treatment in Sensitive Cells A Start: High Cytotoxicity Observed B Step 1: Verify Inhibitor Concentration & Purity A->B C Step 2: Optimize Cell Seeding Density B->C D Step 3: Perform Dose-Response & Time-Course C->D E Determine IC50 & Optimal Time D->E G Issue Persists: Further Troubleshooting D->G F Proceed with Downstream Assays E->F signaling_pathway Hypothetical Signaling Pathway Inhibition cluster_0 Cell Signaling Cascade Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Inhibitor This compound Inhibitor->KinaseB

References

Technical Support Center: Best Practices for Long-Term LEI105 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting long-term studies with the diacylglycerol lipase beta (DAGLβ) inhibitor, LEI105. Here you will find troubleshooting guides, frequently asked questions (FAQs), data on long-term stability, and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Storage

Q1: How should I prepare and store stock solutions of this compound for long-term use?

A1: For long-term stability, it is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1] When preparing working solutions, allow the stock solution to fully thaw and come to room temperature before dilution into your experimental buffer or cell culture medium.

Q2: I observed precipitation when diluting my this compound stock solution into aqueous buffer or cell culture medium. What should I do?

A2: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the aqueous solution is not properly mixed. To troubleshoot this:

  • Ensure the final DMSO concentration is low, typically below 0.5%. High concentrations of DMSO can be toxic to cells and can cause compounds to precipitate.

  • Add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring. This ensures rapid and even dispersion of the compound.

  • Warm the aqueous buffer or medium to 37°C before adding the this compound stock solution. This can help to increase the solubility of the compound.

  • If precipitation persists, consider using a different solvent system or a formulation aid like a cyclodextrin, though validation for your specific assay would be required.[1]

In Vitro & Cell-Based Assays

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent IC50 values can arise from several factors:

  • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Cellular responses can change with increasing passage number.

  • Cell Seeding Density: Use a consistent cell seeding density across all experiments. Overly confluent or sparse cultures can respond differently to treatment.

  • Assay Incubation Time: The duration of compound exposure can significantly impact the apparent IC50. Use a consistent incubation time for all comparative experiments.

  • Reagent Variability: Use the same lot of reagents (e.g., serum, media, detection reagents) whenever possible to minimize variability.

  • Compound Stability in Media: this compound may have limited stability in aqueous solutions at 37°C over extended periods. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.

Q4: I am observing cytotoxicity in my cell-based assays at concentrations where I expect to see specific inhibition of DAGLβ. How can I differentiate between cytotoxicity and the intended pharmacological effect?

A4: It is crucial to distinguish between non-specific toxicity and the desired biological effect.

  • Run a Cytotoxicity Assay in Parallel: Use a cell line that does not express DAGLβ or a control compound that is structurally similar but inactive against DAGLβ to assess off-target cytotoxicity.

  • Use Multiple Viability Assays: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, metabolic activity). Using multiple assays can provide a more comprehensive picture of cell health.

  • Determine a Therapeutic Window: Perform dose-response curves for both cytotoxicity and DAGLβ inhibition. This will help you identify a concentration range where this compound is active against its target without causing significant cell death.

  • Rescue Experiments: If possible, try to rescue the phenotype by adding back the product of the inhibited enzyme (e.g., 2-AG) to see if it reverses the observed effect.

Long-Term Stability of this compound

While specific long-term stability data for this compound under various conditions is not extensively published, the following table provides inferred stability information based on common practices for similar small molecule inhibitors in the pharmaceutical industry.[2][3][4] These are recommendations and should be verified internally for your specific formulations and storage conditions.

Storage ConditionSolid (Powder)Stock Solution in DMSO
-80°C > 2 yearsUp to 2 years[1]
-20°C > 2 yearsUp to 1 year[1]
2-8°C 1-2 years (in desiccator)Not Recommended (potential for precipitation)
25°C / 60% RH 6-12 months (protected from light)Not Recommended
40°C / 75% RH < 6 months (protected from light)Not Recommended

Experimental Protocols

Protocol 1: DAGLβ Activity Assay in Cell Lysates

This protocol is adapted from methods used for measuring DAGL activity and can be used to determine the inhibitory effect of this compound.[5]

Materials:

  • Cells expressing DAGLβ

  • Lysis Buffer (e.g., 20 mM HEPES pH 7.2, 250 mM sucrose, 1 mM MgCl2, 2.5 U/mL benzonase)

  • Protein Quantification Assay (e.g., BCA)

  • This compound

  • DAGL substrate (e.g., a fluorescent or radiolabeled diacylglycerol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Plate reader (fluorescence or scintillation counter)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

    • Determine the protein concentration of the lysate.

  • Assay Performance:

    • Dilute the cell lysate to a working concentration in Assay Buffer.

    • In a 96-well plate, add the diluted cell lysate.

    • Add this compound at various concentrations (and a vehicle control, e.g., DMSO).

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the DAGL substrate.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction (if necessary, depending on the substrate).

    • Read the signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no lysate control).

    • Normalize the data to the vehicle control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Measurement of 2-AG Levels in Cells

This protocol outlines the general steps for quantifying changes in 2-arachidonoylglycerol (2-AG) levels in cells following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • 6-well plates

  • Methanol

  • Internal standard (e.g., 2-AG-d8)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.

  • Lipid Extraction:

    • Aspirate the media and wash the cells with cold PBS.

    • Add cold methanol containing an internal standard to each well to quench enzymatic activity and extract lipids.

    • Scrape the cells and collect the methanol extract.

    • Centrifuge to pellet any debris.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an appropriate vial for analysis.

    • Analyze the samples using a validated LC-MS/MS method for the quantification of 2-AG.

  • Data Analysis:

    • Calculate the concentration of 2-AG in each sample based on the standard curve.

    • Normalize the 2-AG levels to the amount of protein or number of cells per well.

    • Compare the 2-AG levels in this compound-treated cells to the vehicle-treated control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.

LEI105_Signaling_Pathway cluster_upstream Upstream cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_downstream Downstream DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb Substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLb->TwoAG Product This compound This compound This compound->DAGLb Inhibition AA Arachidonic Acid TwoAG->AA Hydrolysis (e.g., by MAGL) PGs Prostaglandins AA->PGs Metabolism (e.g., by COX enzymes)

Caption: Signaling pathway of this compound-mediated inhibition of DAGLβ.

LEI105_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution C Treat Cells with this compound A->C B Culture Cells B->C D Incubate for Defined Period C->D E DAGLβ Activity Assay D->E F Measure 2-AG Levels (LC-MS/MS) D->F G Assess Cell Viability D->G H Determine IC50 E->H I Quantify 2-AG Reduction F->I J Evaluate Cytotoxicity G->J

Caption: General experimental workflow for characterizing this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Osimertinib and Gefitinib in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and clinical trial designs of two key EGFR inhibitors.

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations, the evolution of tyrosine kinase inhibitors (TKIs) has marked a significant advancement in patient outcomes. This guide provides a detailed comparison of a first-generation EGFR-TKI, Gefitinib, and a third-generation inhibitor, Osimertinib, offering a comprehensive overview of their relative efficacy supported by key clinical trial data, a breakdown of their experimental protocols, and an illustration of their distinct mechanisms of action.

Efficacy at a Glance: Osimertinib Demonstrates Superior Outcomes

Osimertinib has consistently shown superior efficacy over the first-generation EGFR-TKI, Gefitinib, in the first-line treatment of patients with EGFR-mutated advanced NSCLC. The landmark FLAURA trial provides the most robust evidence for this comparison.

Efficacy EndpointOsimertinibGefitinib/ErlotinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 18.9 months[1][2][3]10.2 months[1][2][3]0.46 (0.37-0.57)<0.001[2]
Median Overall Survival (OS) 38.6 months[1]31.8 months[1]0.80 (0.64-1.00)0.046
Objective Response Rate (ORR) 80%[4]76%[4]--
Median Duration of Response 17.2 months[3]8.5 months[3]--
Disease Control Rate (DCR) 94%[5]90.57%--

Deep Dive: Experimental Protocols

A thorough understanding of the clinical trial methodologies is crucial for interpreting the efficacy data. The FLAURA trial stands as the pivotal head-to-head comparison.

The FLAURA Trial (NCT02296125)

Study Design: The FLAURA trial was a Phase III, double-blind, randomized study designed to assess the efficacy and safety of Osimertinib compared to standard-of-care EGFR-TKIs (Gefitinib or Erlotinib) in treatment-naïve patients.[2][4][]

Patient Population: The trial enrolled 556 patients with locally advanced or metastatic NSCLC who had not received previous treatment for their advanced disease.[3][4][7] A key inclusion criterion was the presence of an EGFR mutation (exon 19 deletion or L858R).[4][7]

Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either:

  • Osimertinib: 80 mg once daily, orally.[4][7][8]

  • Standard of Care (SoC): Gefitinib 250 mg once daily or Erlotinib 150 mg once daily, orally.[4][7][8]

Patients were stratified by mutation status (Ex19del or L858R) and race (Asian vs. non-Asian).[][7]

Endpoints:

  • Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[4][]

  • Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response, disease control rate, and safety.[]

The following diagram illustrates the workflow of the FLAURA clinical trial:

FLAURA_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_endpoints Endpoint Assessment Patient Treatment-Naïve Patients with EGFR-Mutated (Ex19del or L858R) Advanced NSCLC Osimertinib_Arm Osimertinib (80 mg once daily) Patient->Osimertinib_Arm SoC_Arm Standard of Care (SoC) (Gefitinib 250 mg or Erlotinib 150 mg once daily) Patient->SoC_Arm Follow_Up_Osi Treatment until RECIST v1.1 Progression Osimertinib_Arm->Follow_Up_Osi Follow_Up_SoC Treatment until RECIST v1.1 Progression SoC_Arm->Follow_Up_SoC PFS Primary Endpoint: Progression-Free Survival (PFS) Follow_Up_Osi->PFS OS Secondary Endpoint: Overall Survival (OS) Follow_Up_Osi->OS Follow_Up_SoC->PFS Follow_Up_SoC->OS

FLAURA Clinical Trial Workflow

Unraveling the Mechanism of Action: A Tale of Two Inhibitors

Both Gefitinib and Osimertinib function by inhibiting the EGFR tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. However, their molecular targets and binding mechanisms differ significantly, which underlies the superior efficacy of Osimertinib.

Gefitinib: A First-Generation Reversible Inhibitor

Gefitinib is a reversible inhibitor that competes with adenosine triphosphate (ATP) at the tyrosine kinase domain of the EGFR.[9][10] It is effective against the common sensitizing EGFR mutations (exon 19 deletions and L858R). However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[] This mutation increases the ATP affinity of the kinase domain, reducing the binding of Gefitinib.

Osimertinib: A Third-Generation Irreversible Inhibitor

Osimertinib is an irreversible EGFR-TKI that covalently binds to the cysteine residue at position 797 in the EGFR kinase domain.[4][7] This irreversible binding allows it to effectively inhibit both the initial sensitizing EGFR mutations and the T790M resistance mutation.[][7][11] Furthermore, Osimertinib is designed to have minimal activity against wild-type EGFR, which is thought to contribute to its favorable safety profile.[7][11]

The following diagrams illustrate the EGFR signaling pathway and the distinct mechanisms of action of Gefitinib and Osimertinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR Signaling Pathway

Inhibitor_Mechanism cluster_gefitinib Gefitinib (First-Generation) cluster_osimertinib Osimertinib (Third-Generation) Gefitinib Gefitinib EGFR_sensitizing Sensitizing EGFR Mutations (Ex19del, L858R) Gefitinib->EGFR_sensitizing Reversible Inhibition T790M T790M Resistance Mutation EGFR_sensitizing->T790M Acquired Resistance Osimertinib Osimertinib EGFR_sensitizing_Osi Sensitizing EGFR Mutations (Ex19del, L858R) Osimertinib->EGFR_sensitizing_Osi Irreversible Inhibition T790M_Osi T790M Resistance Mutation Osimertinib->T790M_Osi Irreversible Inhibition

Mechanisms of Action of Gefitinib and Osimertinib

Conclusion

The evidence strongly supports the use of Osimertinib over Gefitinib as a first-line treatment for patients with EGFR-mutated advanced NSCLC. Its ability to effectively inhibit both sensitizing and resistance mutations translates into significantly improved progression-free and overall survival. The detailed experimental protocol of the FLAURA trial provides a robust framework for understanding the clinical evidence, while the distinct mechanisms of action at the molecular level explain the observed differences in efficacy. For researchers and drug development professionals, the story of Gefitinib and Osimertinib serves as a compelling case study in the evolution of targeted cancer therapies, highlighting the importance of anticipating and overcoming mechanisms of drug resistance.

References

LEI105: A Novel Therapeutic Approach Compared to Standard of Care in Obesity, Metabolic Disorders, and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LEI105, a potent and selective dual inhibitor of diacylglycerol lipase-α (DAGL-α) and -β (DAGL-β), is an investigational compound with potential therapeutic applications in obesity, related metabolic disorders, and neuroinflammation. This guide provides a comparative analysis of this compound against current standard of care treatments for these conditions, based on its mechanism of action and available preclinical data.

Mechanism of Action: A Differentiated Approach

Unlike many existing therapies, this compound targets the endocannabinoid system, a key regulator of appetite, metabolism, and inflammation. By inhibiting DAGL-α and -β, this compound reduces the production of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. This mechanism offers a novel therapeutic strategy that is distinct from the current standards of care.

dot

DAG Diacylglycerol (DAG) DAGL DAGL-α / DAGL-β DAG->DAGL This compound This compound This compound->DAGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Synthesizes CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Activates Downstream Downstream Signaling (Appetite, Metabolism, Inflammation) CB1_CB2->Downstream

Caption: Mechanism of action of this compound.

This compound vs. Standard of Care for Obesity and Metabolic Disorders

The current standard of care for obesity and metabolic disorders is a multi-tiered approach that begins with lifestyle modifications and progresses to pharmacotherapy and, in some cases, surgery.

Comparison of this compound and Standard of Care for Obesity/Metabolic Disorders

FeatureThis compound (Proposed)Standard of Care
Primary Mechanism Reduction of 2-AG synthesis via DAGL inhibition, leading to modulation of the endocannabinoid system.Varies: Lifestyle modification (caloric restriction, exercise), appetite suppression (e.g., GLP-1 agonists), reduced fat absorption (e.g., Orlistat), surgical restriction/malabsorption.
Target Pathway Endocannabinoid signaling.Central appetite regulation, gastrointestinal fat absorption, various metabolic pathways.
Preclinical Evidence The broader class of lipase inhibitors has been explored for obesity treatment[3][4][5].Extensive clinical data supporting efficacy and safety for approved therapies[6][7][8].
Potential Advantages May address both metabolic and inflammatory components of obesity. Novel mechanism for patients refractory to existing therapies.Established efficacy and safety profiles for many interventions. Wide range of options to tailor treatment.
Potential Challenges Limited clinical data. Full systemic effects of chronic DAGL inhibition are not yet fully understood.Side effects, patient adherence to lifestyle changes, cost of newer medications, surgical risks.

dot

cluster_soc Standard of Care cluster_this compound This compound Lifestyle Lifestyle Modification (Diet & Exercise) Obesity Obesity & Metabolic Disorders Lifestyle->Obesity Pharma Pharmacotherapy (e.g., GLP-1 Agonists, Orlistat) Pharma->Obesity Surgery Bariatric Surgery Surgery->Obesity This compound This compound This compound->Obesity Potential Treatment

Caption: Therapeutic approaches for obesity.

This compound vs. Standard of Care for Neuroinflammation

Neuroinflammation is a component of numerous neurological diseases, and treatment is often directed at the underlying condition. There is no single standard of care for neuroinflammation itself.

Comparison of this compound and Standard of Care for Neuroinflammation

FeatureThis compound (Preclinical Data)Standard of Care (General Approaches)
Primary Mechanism Reduces 2-AG, which can be converted to pro-inflammatory arachidonic acid and prostaglandins, thereby reducing neuroinflammatory mediators.Varies: Non-steroidal anti-inflammatory drugs (NSAIDs), corticosteroids, disease-modifying antirheumatic drugs (DMARDs), biologics targeting specific cytokines (e.g., TNF-α inhibitors).
Target Pathway Endocannabinoid and eicosanoid pathways.Cyclooxygenase (COX) pathways, glucocorticoid receptors, specific inflammatory signaling cascades.
Preclinical Evidence DAGL inhibition has been shown to attenuate lipopolysaccharide (LPS)-induced neuroinflammatory responses in animal models[1][9][10].Extensive preclinical and clinical data for various anti-inflammatory agents in different disease models.
Potential Advantages May offer a more targeted approach to neuroinflammation by modulating a key upstream signaling molecule (2-AG).Broad anti-inflammatory effects. Established clinical use for many agents.
Potential Challenges Potential for on-target side effects related to endocannabinoid system modulation. Long-term effects on neuronal function require further investigation.Broad immunosuppression can increase infection risk. Significant side effect profiles for long-term use of corticosteroids and some other agents.

dot

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Neuroinflammatory Cascade LPS LPS Microglia Microglia Activation LPS->Microglia Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Microglia->Cytokines DAGL DAGL Microglia->DAGL This compound This compound This compound->DAGL Inhibits Two_AG 2-AG DAGL->Two_AG Two_AG->Cytokines Modulates

Caption: this compound's role in neuroinflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of DAGL inhibitors are crucial for the replication and extension of these findings.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

  • Animal Model: Typically, adult male C57BL/6 mice are used.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-5 mg/kg) is administered.

  • Drug Administration: The investigational compound (e.g., a DAGL inhibitor) or vehicle is administered, often prior to the LPS challenge.

  • Tissue Collection: At a specified time point after LPS injection (e.g., 2-24 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.

  • Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using methods such as ELISA or qPCR.

    • Microglial Activation: Assessed by immunohistochemistry or immunofluorescence for markers like Iba1.

    • Lipidomics: Quantification of 2-AG and other endocannabinoids and related lipids is performed using liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This compound represents a promising investigational agent with a novel mechanism of action that could offer a new therapeutic avenue for obesity, metabolic disorders, and neuroinflammation. Its ability to modulate the endocannabinoid system distinguishes it from current standards of care. While preclinical data, particularly in the context of neuroinflammation, is encouraging, further research, including rigorous clinical trials, is necessary to fully elucidate its therapeutic potential, safety profile, and comparative efficacy against established treatments. The provided data and diagrams offer a foundational comparison for researchers and drug development professionals exploring the potential of DAGL inhibition.

References

Validating LEI105's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LEI105's performance against other key inhibitors of the endocannabinoid system. This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support the validation of this compound's mechanism of action.

This compound is a potent, highly selective, and reversible dual inhibitor of diacylglycerol lipase-α (DAGL-α) and diacylglycerol lipase-β (DAGL-β). These enzymes are responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule in the central nervous system and periphery. By inhibiting DAGL-α and DAGL-β, this compound effectively reduces the levels of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action holds therapeutic potential for a range of conditions, including obesity, metabolic disorders, and neuroinflammation.[1]

This guide compares this compound with other well-characterized inhibitors that target different key enzymes within the endocannabinoid system:

  • URB597: An irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide (AEA).

  • JZL184: An irreversible inhibitor of Monoacylglycerol Lipase (MAGL), the main enzyme for 2-AG degradation.

  • KT172: An inhibitor of α/β-hydrolase domain containing 6 (ABHD6), another enzyme contributing to 2-AG hydrolysis.

Data Presentation: A Comparative Overview of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency (IC50) of this compound and its comparators against their primary targets and key off-targets within the endocannabinoid system. The data has been compiled from various studies to provide a comparative perspective. It is important to note that experimental conditions may vary between studies.

InhibitorPrimary Target(s)IC50 (nM)Off-Target(s)IC50 (nM)Reference(s)
This compound DAGL-α / DAGL-β13 / 32FAAH, MAGL, ABHD6>10,000[2]
URB597 FAAH~5MAGL, ABHD6>10,000[3]
JZL184 MAGL~8FAAH, ABHD6>10,000 / ~100
KT172 ABHD6 / DAGL-β11 / 60DAGL-α140[2]

Table 1: Comparative in vitro potency of endocannabinoid system inhibitors.

InhibitorEffect on Endocannabinoid Levels
This compound Decreases 2-AG
URB597 Increases Anandamide (AEA)
JZL184 Increases 2-AG
KT172 Increases 2-AG

Table 2: Primary effects of inhibitors on endocannabinoid levels.

Experimental Protocols: Validating Mechanism of Action

The validation of the mechanism of action for these inhibitors relies on robust biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the literature.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in complex biological samples.

Objective: To determine the inhibitory activity and selectivity of a compound against a panel of active enzymes in their native environment.

General Protocol:

  • Proteome Preparation: Prepare proteomes from cells or tissues of interest (e.g., mouse brain membrane proteome).

  • Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

  • Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that covalently labels the active site of a class of enzymes (e.g., a fluorophosphonate probe for serine hydrolases). Incubate for a specific time.

  • Reaction Quenching: Stop the labeling reaction by adding a sample buffer (e.g., SDS-PAGE loading buffer).

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the labeled enzymes using a fluorescence scanner. The intensity of the fluorescent signal for each enzyme is inversely proportional to the inhibitory activity of the test compound. Quantify the band intensities to determine the IC50 value.

Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of DAGL by quantifying the conversion of a radiolabeled substrate to its product.

Objective: To determine the inhibitory potency of a compound against DAGLα or DAGLβ.

General Protocol:

  • Enzyme Source: Use cell lysates or membrane preparations containing the DAGL enzyme of interest.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme preparation with various concentrations of the inhibitor (e.g., this compound) for a specified time.

  • Enzymatic Reaction: Initiate the reaction by adding a radiolabeled substrate, such as 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol. Incubate at 37°C for a defined period.

  • Lipid Extraction: Terminate the reaction and extract the lipids using a solvent system (e.g., chloroform/methanol).

  • Thin-Layer Chromatography (TLC): Separate the lipid extracts by TLC to distinguish the substrate from the product (radiolabeled 2-AG and its breakdown product, arachidonic acid).

  • Quantification: Scrape the silica corresponding to the product bands and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the endocannabinoid signaling pathway and the distinct points of intervention for this compound and its comparators.

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_degradation Degradation CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Triggers fusion Release Neurotransmitter Release Neurotransmitter_Vesicle->Release DAG Diacylglycerol (DAG) DAGL DAGL-α/β DAG->DAGL Synthesis NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Synthesis two_AG 2-AG DAGL->two_AG AEA Anandamide (AEA) NAPE_PLD->AEA two_AG->CB1R Binds to MAGL MAGL two_AG->MAGL Degraded by ABHD6 ABHD6 two_AG->ABHD6 Degraded by AEA->CB1R Binds to FAAH FAAH AEA->FAAH Degraded by

Caption: The Endocannabinoid Signaling Pathway.

Inhibitor_Mechanisms cluster_synthesis 2-AG Synthesis cluster_degradation_2ag 2-AG Degradation cluster_degradation_aea Anandamide Degradation DAG Diacylglycerol DAGL DAGL-α/β DAG->DAGL two_AG_syn 2-AG DAGL->two_AG_syn two_AG_deg 2-AG MAGL MAGL two_AG_deg->MAGL ABHD6 ABHD6 two_AG_deg->ABHD6 AEA Anandamide FAAH FAAH AEA->FAAH This compound This compound This compound->DAGL Inhibits JZL184 JZL184 JZL184->MAGL Inhibits KT172 KT172 KT172->ABHD6 Inhibits URB597 URB597 URB597->FAAH Inhibits

Caption: Points of Intervention for Endocannabinoid System Inhibitors.

Experimental_Workflow start Start: Proteome/Enzyme Prep inhibitor_incubation Inhibitor Incubation (e.g., this compound) start->inhibitor_incubation abpp_branch Activity-Based Protein Profiling inhibitor_incubation->abpp_branch activity_assay_branch Enzymatic Activity Assay inhibitor_incubation->activity_assay_branch probe_labeling ABP Labeling abpp_branch->probe_labeling substrate_addition Radiolabeled Substrate Addition activity_assay_branch->substrate_addition sds_page SDS-PAGE probe_labeling->sds_page gel_analysis Fluorescence Scan & Quantification sds_page->gel_analysis end End: IC50 Determination gel_analysis->end lipid_extraction Lipid Extraction & TLC substrate_addition->lipid_extraction scintillation Scintillation Counting lipid_extraction->scintillation scintillation->end

Caption: General Experimental Workflow for Inhibitor Validation.

References

Cross-Validation of LEI105 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diacylglycerol lipase (DAGL) inhibitor, LEI105, across various experimental models. The data presented herein supports the cross-validation of its activity and provides detailed experimental methodologies for key assays.

This compound is a potent, selective, and reversible inhibitor of diacylglycerol lipases alpha (DAGLα) and beta (DAGLβ), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding its activity and selectivity across different biological contexts is crucial for its application as a chemical probe to investigate the role of 2-AG signaling in health and disease. This guide summarizes the available data on this compound's performance in biochemical, cellular, and tissue-based models.

Data Presentation: Comparative Activity of this compound

The inhibitory potency of this compound has been assessed in multiple models using various assays. The following tables summarize the quantitative data, presenting pIC50 values (the negative logarithm of the half-maximal inhibitory concentration) for this compound and a related, less potent compound, LEI104, for comparison.

Model System Assay Type Target This compound pIC50 (IC50) LEI104 pIC50 (IC50)
Recombinant Human DAGLαFluorescence-Based Natural Substrate AssayDAGLα7.9 ± 0.08 (13 nM)6.3 ± 0.1 (501 nM)
Mouse Brain Membrane ProteomeCompetitive ABPPEndogenous DAGLα7.5 ± 0.07 (32 nM)Not Reported
Mouse Spleen Membrane ProteomeCompetitive ABPPEndogenous DAGLβNot ReportedNot Reported
Neuro2A Cells (in situ)Competitive ABPPEndogenous DAGLβNot ReportedNot Reported

Table 1: Inhibitory Potency of this compound in Biochemical and Cellular Models. Data compiled from studies characterizing the inhibitory activity of this compound against recombinant and endogenous DAGLα. ABPP refers to Activity-Based Protein Profiling.

Model System Assay Type Effect This compound Concentration
Neuro2A CellsTargeted LipidomicsConcentration-dependent reduction of 2-AG levelsEffective concentrations reported in original study
Mouse Hippocampal SlicesElectrophysiologyReduction of cannabinoid CB1 receptor-mediated short-term synaptic plasticityEffective concentrations reported in original study
Rat Brain (in vivo, using LEI-106, a similar DAGLα inhibitor)In situ brain perfusionIncreased blood-brain barrier permeability40 mg/kg, i.p.

Table 2: Functional Effects of DAGL Inhibition by this compound and a Related Compound. This table highlights the downstream functional consequences of this compound-mediated DAGL inhibition in cellular and tissue models, as well as the in vivo effects of a structurally similar DAGLα inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the activity of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of an inhibitor against its target enzyme in a complex biological sample.

Objective: To determine the IC50 of this compound for DAGLα and DAGLβ in their native environment.

Materials:

  • Mouse brain or spleen tissue homogenates (or cell lysates)

  • This compound and other test compounds

  • Activity-based probe (e.g., a fluorescently-tagged broad-spectrum serine hydrolase probe or a specific DAGL probe)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Homogenize mouse brain or spleen tissue in an appropriate buffer to generate a membrane proteome fraction.

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate for a further period (e.g., 15 minutes) to allow for labeling of the active enzymes that have not been inhibited by this compound.

  • Quenching and Separation: Quench the reaction by adding SDS-PAGE loading buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the fluorescently labeled enzymes using an in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will be inversely proportional to the concentration of the inhibitor.

  • Data Analysis: Quantify the fluorescence intensity of the target enzyme band at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the pIC50 value.

Fluorescence-Based Natural Substrate Assay

This assay measures the enzymatic activity of DAGL by detecting the production of glycerol, a byproduct of the hydrolysis of a diacylglycerol substrate.

Objective: To determine the IC50 of this compound against recombinant DAGLα in a cell-free system.

Materials:

  • Recombinant human DAGLα

  • Diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)

  • A coupled enzyme system to detect glycerol (e.g., glycerol kinase, glycerol phosphate oxidase, and horseradish peroxidase)

  • A fluorescent probe that reacts with the final product of the coupled enzyme system (e.g., Amplex Red)

  • This compound and other test compounds

  • 96-well microplate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the diacylglycerol substrate and the coupled enzyme system in an appropriate assay buffer.

  • Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control) to the wells of a 96-well plate.

  • Enzyme Addition: Add the recombinant DAGLα to the wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the DAGLα activity.

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the pIC50 value.

Mandatory Visualization

Signaling Pathway of DAGL and 2-AG

DAGL_Signaling cluster_upstream Upstream Activation cluster_inhibition This compound Action cluster_downstream Downstream Effects GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGL Diacylglycerol Lipase (DAGLα/β) DAG->DAGL Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG Produces This compound This compound This compound->DAGL Inhibits CB1R CB1 Receptor Two_AG->CB1R Activates CB2R CB2 Receptor Two_AG->CB2R Activates Downstream_Effects Synaptic Plasticity Neuroinflammation Pain Modulation CB1R->Downstream_Effects CB2R->Downstream_Effects

Caption: Signaling pathway of DAGL and its product 2-AG, and the inhibitory action of this compound.

Experimental Workflow for Competitive ABPP

ABPP_Workflow cluster_prep Sample Preparation cluster_incubation Inhibition and Labeling cluster_analysis Analysis Proteome 1. Prepare Proteome (e.g., brain homogenate) Incubate_Inhibitor 2. Incubate with this compound (varying concentrations) Proteome->Incubate_Inhibitor Add_Probe 3. Add Fluorescent Probe Incubate_Inhibitor->Add_Probe SDS_PAGE 4. SDS-PAGE Add_Probe->SDS_PAGE Scan_Gel 5. Scan Gel for Fluorescence SDS_PAGE->Scan_Gel Quantify 6. Quantify Band Intensity Scan_Gel->Quantify IC50 7. Determine pIC50 Quantify->IC50

Caption: Workflow for determining inhibitor potency using competitive Activity-Based Protein Profiling (ABPP).

LEI105: A Comparative Analysis of Placebo-Controlled Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LEI105 (also known as CN-105) is an apolipoprotein E (apoE)-mimetic peptide that has shown promise in preclinical models of acute brain injury by downregulating inflammatory responses. This guide provides a comprehensive comparison of this compound against a placebo in controlled clinical studies, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Efficacy and Safety: A Quantitative Overview

Two key Phase 1, randomized, double-blind, placebo-controlled studies have evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers. The first study was conducted in the United States and the second in China.

Safety and Tolerability

The primary outcome of these initial human studies was to assess the safety of this compound. The following tables summarize the incidence of adverse events (AEs) reported in both the US and Chinese Phase 1 trials.

Table 1: Adverse Events in the US Phase 1 Study of this compound

Adverse Event CategoryThis compound (N=36)Placebo (N=12)
Any Adverse Event 18 (50.0%)5 (41.7%)
Bradycardia 4 (11.1%)2 (16.7%)
Headache 2 (5.6%)0 (0.0%)
Contact Dermatitis 1 (2.8%)0 (0.0%)
Dizziness 1 (2.8%)0 (0.0%)
Hyperhidrosis 1 (2.8%)0 (0.0%)
Nausea 1 (2.8%)0 (0.0%)
Oropharyngeal Pain 1 (2.8%)0 (0.0%)
Paresthesia 1 (2.8%)0 (0.0%)
Pruritus 1 (2.8%)0 (0.0%)
Rash 1 (2.8%)0 (0.0%)
Sinus Bradycardia 1 (2.8%)0 (0.0%)
Somnolence 1 (2.8%)0 (0.0%)
Vomiting 1 (2.8%)0 (0.0%)
White Blood Cell Count Increased 1 (2.8%)0 (0.0%)

Data sourced from Guptill JT, et al. J Clin Pharmacol. 2017.

Table 2: Adverse Events in the Chinese Phase 1 Study of this compound

Dose GroupThis compoundPlacebo
0.03 mg/kg 6/8 (75.0%)3/8 (37.5%)
0.1 mg/kg 1/8 (12.5%)-
0.3 mg/kg 2/8 (25.0%)-
1.0 mg/kg 0/8 (0.0%)-
Total 9/32 (28.1%) 3/8 (37.5%)

Data sourced from Li S, et al. Clin Ther. 2022.

In both studies, this compound was generally well-tolerated. The majority of adverse events were mild to moderate in severity.

Pharmacokinetics

The pharmacokinetic profile of this compound was a key area of investigation in the Phase 1 trials. The following table summarizes the main pharmacokinetic parameters.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

ParameterValueStudy
Elimination Half-Life (t½) ~3.6 hoursUS Phase 1
Elimination Half-Life (t½) 2.3 - 3.6 hoursChinese Phase 1
Dose Proportionality LinearUS & Chinese Phase 1
Drug Accumulation MinimalUS & Chinese Phase 1

The pharmacokinetic data from both studies were comparable, indicating no significant ethnic differences in the handling of the drug.

Experimental Protocols

The methodologies employed in the key placebo-controlled studies of this compound are detailed below.

US Phase 1 Study (Guptill JT, et al. J Clin Pharmacol. 2017)
  • Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation study.

  • Participants: 48 healthy adult male and female volunteers.

  • Dosing Regimen:

    • Single Ascending Dose (SAD): Five cohorts received a single intravenous infusion of this compound (0.01, 0.03, 0.1, 0.3, or 1.0 mg/kg) or placebo.

    • Multiple Ascending Dose (MAD): One cohort received multiple intravenous infusions of this compound (1.0 mg/kg) or placebo every 6 hours for 13 doses.

  • Key Assessments:

    • Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

    • Pharmacokinetics: Serial blood and urine samples were collected to determine the pharmacokinetic profile of this compound.

Chinese Phase 1 Study (Li S, et al. Clin Ther. 2022)
  • Study Design: A randomized, double-blind, placebo-controlled, single-center, dose-escalation study.

  • Participants: 40 healthy adult Chinese volunteers.

  • Dosing Regimen:

    • Single Ascending Dose (SAD): Four cohorts received a single 30-minute intravenous infusion of this compound (0.03, 0.1, 0.3, or 1 mg/kg) or placebo.

    • Multiple Dose: Following the single dose, participants in each cohort received multiple intravenous infusions of the same dose of this compound or placebo every 6 hours for a total of 13 doses.

  • Key Assessments:

    • Safety: Continuous monitoring for adverse events, physical examinations, vital signs, ECGs, and laboratory tests.

    • Pharmacokinetics: Blood samples were collected at predetermined intervals to assess the pharmacokinetic parameters of this compound.

Mechanism of Action and Experimental Workflow

Proposed Signaling Pathway of this compound in Neuroinflammation

This compound is believed to exert its neuroprotective effects by modulating the inflammatory response following acute brain injury. Preclinical studies suggest that this compound interacts with the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response.

LEI105_Signaling_Pathway cluster_injury Acute Brain Injury cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_this compound This compound Intervention DAMPs DAMPs TLR4 TLR4 DAMPs->TLR4 Activates MyD88 MyD88 TLR4->MyD88 MyD88-dependent pathway TRIF TRIF TLR4->TRIF MyD88-independent pathway NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Upregulates IRF3->Inflammatory_Genes Upregulates This compound This compound This compound->TLR4 Modulates

Caption: Proposed mechanism of this compound in modulating neuroinflammation.

Experimental Workflow of a Phase 1 Clinical Trial

The following diagram illustrates the typical workflow of a Phase 1, placebo-controlled, dose-escalation study for a new investigational drug like this compound.

Phase1_Trial_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (this compound vs Placebo) Screening->Randomization Dosing Drug Administration (Single & Multiple Doses) Randomization->Dosing Safety_Monitoring Safety & Tolerability Assessments (AEs, Vitals, ECGs, Labs) Dosing->Safety_Monitoring PK_Sampling Pharmacokinetic Sampling (Blood & Urine) Dosing->PK_Sampling Data_Analysis Data Analysis (Safety & PK) Safety_Monitoring->Data_Analysis PK_Sampling->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Workflow of a Phase 1 this compound clinical trial.

Benchmarking LEI105: A New Era in Endocannabinoid System Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison with First-Generation Cannabinoid Receptor 1 (CB1) Antagonists

The emergence of LEI105, a potent and selective dual inhibitor of diacylglycerol lipase α and β (DAGLα/β), marks a significant advancement in the field of endocannabinoid system modulation. Unlike previous generation inhibitors that directly block the cannabinoid receptor 1 (CB1R), this compound targets the biosynthesis of a key endocannabinoid, 2-arachidonoylglycerol (2-AG). This novel mechanism of action presents a promising strategy for therapeutic intervention in a range of disorders, including obesity, metabolic syndrome, and neuroinflammation, potentially avoiding the adverse psychiatric side effects that plagued its predecessors. This guide provides a comprehensive comparison of this compound with the first-generation CB1R inverse agonists, rimonabant and taranabant, supported by preclinical data.

Mechanism of Action: A Tale of Two Strategies

First-generation CB1R inhibitors, such as rimonabant and taranabant, function as inverse agonists, directly binding to and inactivating the CB1 receptor. This global blockade of CB1R signaling throughout the body, including the central nervous system, was effective in reducing appetite and body weight. However, it also led to significant psychiatric side effects, including anxiety and depression, ultimately leading to their withdrawal from the market.

This compound employs a more nuanced approach. By inhibiting DAGL, the primary enzyme responsible for the on-demand synthesis of 2-AG in the brain and peripheral tissues, this compound reduces the levels of this key endocannabinoid.[1] This, in turn, dampens the activation of CB1 receptors without directly blocking them, offering a more targeted modulation of the endocannabinoid system. This indirect approach is hypothesized to preserve basal CB1R signaling, which is crucial for normal physiological functions, thereby potentially mitigating the adverse effects seen with direct antagonists.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound with rimonabant or taranabant under identical conditions are not yet available in the public domain. However, by examining data from studies on compounds with similar mechanisms of action in relevant animal models, we can draw insightful comparisons.

Table 1: Preclinical Performance of a DAGL Inhibitor (DH-376, structurally related to this compound)

ParameterSpecies/ModelDoseRouteKey FindingsReference
Food IntakeMouse (High-Fat Diet)Not SpecifiedIPTransiently suppressed caloric intake on the first day of treatment.[2]
Body WeightMouse (High-Fat Diet)Not SpecifiedIPTransiently lower body weight after 24 hours.[2]
2-AG LevelsMouse (Brain and Blood)Not SpecifiedIPEffectively lowered blood and brain levels of endocannabinoids after 1 week.[2]

Table 2: Preclinical Performance of Rimonabant (CB1R Inverse Agonist)

ParameterSpecies/ModelDoseRouteKey FindingsReference
Food IntakeRat (Obese Zucker)1-10 mg/kgNot SpecifiedDose-dependently reduced reinforcers and responses for sucrose.[3][4]
Food IntakeRatNot SpecifiedNot SpecifiedSignificantly decreased food consumption.[5]
Body WeightMouse (Diet-Induced Obesity)Not SpecifiedNot SpecifiedAttenuated obesity compared to vehicle-treated mice.[1]
Body WeightRat (Obese Zucker)Not SpecifiedNot SpecifiedReduced body weight.[3]

Table 3: Preclinical Performance of Taranabant (CB1R Inverse Agonist)

ParameterSpecies/ModelDoseRouteKey FindingsReference
Food IntakeMouse1 mg/kg and 3 mg/kgNot SpecifiedDose-dependently decreased food intake.[1]
Body WeightMouse1 mg/kg and 3 mg/kgNot SpecifiedDose-dependently inhibited overnight body weight gain.[1]
Body WeightMouse (Diet-Induced Obesity)0.3, 1, and 3 mg/kgDaily TreatmentSignificant dose-dependent increases in weight loss over two weeks.[1]

The available data suggests that both approaches, inhibiting 2-AG synthesis and direct CB1R antagonism, can lead to reductions in food intake and body weight in preclinical models of obesity. A key differentiator for this compound and related DAGL inhibitors is their transient effect on these parameters in the cited study, which may suggest a modulatory rather than a complete blockade effect.[2] This could be advantageous in minimizing long-term side effects. In contrast, rimonabant and taranabant demonstrated robust and sustained effects on appetite and weight, which, while effective, were ultimately overshadowed by their adverse event profile.[1][3][4][5]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the endocannabinoid signaling pathway and a general workflow for inhibitor screening.

Endocannabinoid Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitor Action CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Release Ca_channel->Release Triggers Vesicle Neurotransmitter Vesicle Vesicle->Release DAG Diacylglycerol DAGL DAGL DAG->DAGL TwoAG 2-AG DAGL->TwoAG TwoAG->CB1R Activates This compound This compound This compound->DAGL Inhibits Rimonabant Rimonabant/ Taranabant Rimonabant->CB1R Blocks

Caption: Endocannabinoid signaling at the synapse.

Inhibitor Screening Workflow Start Compound Library Assay Enzyme/Receptor Assay (DAGL or CB1R) Start->Assay Hit_ID Hit Identification (IC50/Ki Determination) Assay->Hit_ID Lead_Op Lead Optimization (Selectivity, PK/PD) Hit_ID->Lead_Op In_Vivo In Vivo Efficacy (Animal Models) Lead_Op->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A generalized workflow for inhibitor development.

Experimental Protocols

The following are generalized protocols for assessing the activity of DAGL inhibitors and CB1R antagonists.

Diacylglycerol Lipase (DAGL) Activity Assay (Radiometric)

This assay measures the enzymatic activity of DAGL by quantifying the release of a radiolabeled fatty acid from a substrate.

  • Enzyme Source: Prepare cell lysates or membrane fractions from cells overexpressing DAGLα or DAGLβ.

  • Substrate: Utilize a radiolabeled DAG analog, such as 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycerol.

  • Reaction: Incubate the enzyme source with the radiolabeled substrate in a suitable buffer (e.g., Tris-HCl, pH 7.0) at 37°C. For inhibitor testing, pre-incubate the enzyme with various concentrations of the test compound (e.g., this compound) before adding the substrate.

  • Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separation: Separate the lipid components using thin-layer chromatography (TLC).

  • Quantification: Visualize the radiolabeled fatty acid spot (e.g., [¹⁴C]arachidonic acid) by autoradiography and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

CB1 Receptor Binding Assay

This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Receptor Source: Prepare membrane homogenates from tissues or cells expressing the CB1 receptor (e.g., rat brain tissue or HEK293 cells transfected with the human CB1 receptor).

  • Radioligand: Use a high-affinity radiolabeled CB1 receptor agonist or antagonist, such as [³H]CP55,940.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., rimonabant).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[1]

Conclusion

This compound represents a promising new generation of endocannabinoid system modulators. By targeting the synthesis of 2-AG rather than directly blocking the CB1 receptor, it offers the potential for a more refined therapeutic effect with an improved safety profile. While direct comparative preclinical data is still needed to fully elucidate its advantages over first-generation inhibitors like rimonabant and taranabant, the distinct mechanism of action of this compound provides a strong rationale for its continued development. The data presented in this guide highlights the potential of this novel approach and provides a framework for its further evaluation.

References

LEI105: Bridging the Gap Between In Vitro Potency and Predicted In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

LEI105 has emerged as a potent and highly selective reversible inhibitor of diacylglycerol lipases (DAGL), the primary enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This guide provides a comprehensive comparison of the in vitro activity of this compound with the established in vivo effects of other well-characterized DAGL inhibitors, offering researchers valuable insights into its potential therapeutic applications. While direct in vivo data for this compound is not yet publicly available, this analysis aims to extrapolate its likely in vivo profile based on its impressive in vitro characteristics and the known translational success of similar compounds.

In Vitro Profile of this compound: High Potency and Selectivity

This compound demonstrates exceptional potency and selectivity for both DAGL-α and DAGL-β isoforms in a variety of in vitro assays. Its inhibitory activity has been quantified using colorimetric, fluorescence-based, and radiometric methods, consistently showing pIC50 values in the nanomolar range.[1][2] A key feature of this compound is its remarkable selectivity, exhibiting minimal cross-reactivity with other crucial enzymes of the endocannabinoid system, including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and abhydrolase domain-containing protein 6 (ABHD6).[2][3] This high degree of selectivity is a critical attribute for a pharmacological tool and a potential therapeutic agent, as it minimizes off-target effects.

In cellular assays, this compound has been shown to effectively reduce the levels of 2-AG in the Neuro2A neuronal cell line in a concentration-dependent manner, without altering the levels of anandamide (AEA).[2] This confirms its specific mechanism of action in a cellular context, directly impacting the production of its target endocannabinoid.

Assay TypeTargetThis compound pIC50Reference CompoundReference Compound pIC50
Colorimetric Assay (pNPB)human DAGL-α8.5 ± 0.06LEI1047.4 ± 0.05
Fluorescence-based Assay (natural substrate)recombinant human DAGL-α7.9 ± 0.08LEI1046.3 ± 0.1
Radiometric Assay ([¹⁴C]SAG)recombinant human DAGL-α6.6--
Competitive ABPPendogenous mouse brain DAGL-α7.5 ± 0.07--
Competitive ABPPendogenous mouse spleen DAGL-β7.3 ± 0.07--

Table 1: In Vitro Inhibitory Activity of this compound against DAGLα and DAGLβ. [1][2]

The Endocannabinoid Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the endocannabinoid signaling pathway, highlighting the role of DAGL in the synthesis of 2-AG and the specific point of inhibition by this compound.

Endocannabinoid_Signaling_Pathway PL Phospholipids PLC Phospholipase C PL->PLC cleaves NAPEPLD NAPE-PLD PL->NAPEPLD cleaves DAG Diacylglycerol (DAG) PLC->DAG DAGL Diacylglycerol Lipase (DAGL-α/β) DAG->DAGL cleaves TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL Monoacylglycerol Lipase (MAGL) TwoAG->MAGL degrades CB1R CB1/CB2 Receptors TwoAG->CB1R activates AA Arachidonic Acid MAGL->AA This compound This compound This compound->DAGL NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) AEA Anandamide (AEA) NAPE->AEA NAPEPLD->NAPE AEA->CB1R activates FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH degrades FAAH->AA

Caption: The Endocannabinoid Signaling Pathway and the inhibitory action of this compound on DAGL.

In Vivo Correlation: Insights from Comparative DAGL Inhibitors

While direct in vivo studies on this compound are pending, the effects of other potent and selective DAGL inhibitors, such as DH376 and DO34, provide a strong basis for predicting its in vivo activity. These compounds have been shown to be active in vivo in mice, demonstrating dose-dependent inhibition of DAGLα and DAGLβ in the brain. This inhibition leads to a significant reduction in brain 2-AG levels, confirming target engagement in the central nervous system.

CompoundRoute of AdministrationDoseEffect on Brain 2-AG LevelsBehavioral Effects
DH376 Intraperitoneal (i.p.)10 mg/kgSignificant reductionAntinociceptive effects in models of inflammatory and neuropathic pain
DO34 Intraperitoneal (i.p.)30 mg/kgSignificant reductionReverses mechanical and cold allodynia in a model of inflammatory pain
This compound (Predicted)(To be determined)(Predicted) Significant reduction(Predicted) Antinociceptive, anxiolytic, or other CNS-related effects

Table 2: In Vivo Effects of Comparative DAGL Inhibitors.

Based on its high in vitro potency and selectivity, it is anticipated that systemic administration of this compound would lead to a significant and selective reduction of 2-AG levels in the brain and peripheral tissues. This modulation of the endocannabinoid system is expected to translate into a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, which have been observed with other DAGL inhibitors.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The journey of a compound like this compound from initial screening to potential clinical application follows a structured workflow. The diagram below outlines the key stages of this process.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation HTS High-Throughput Screening LeadOpt Lead Optimization (e.g., LEI104 to this compound) HTS->LeadOpt EnzymeAssays Enzymatic Assays (pIC50 determination) LeadOpt->EnzymeAssays Selectivity Selectivity Profiling (vs. FAAH, MAGL, etc.) EnzymeAssays->Selectivity CellAssays Cell-Based Assays (2-AG level measurement) Selectivity->CellAssays PK Pharmacokinetics (ADME, Brain Penetration) CellAssays->PK PD Pharmacodynamics (Target Engagement, 2-AG levels in brain) PK->PD Efficacy Efficacy Models (Pain, Anxiety, etc.) PD->Efficacy Tox Toxicology Studies Efficacy->Tox

References

No Publicly Available Data for LEI105 Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no information was found regarding the efficacy, mechanism of action, or experimental protocols for a compound designated "LEI105."

This lack of publicly available data prevents the creation of a detailed comparison guide as requested. The search for "this compound" did not yield any specific results in relation to cancer cell line studies, signaling pathways, or comparative analyses with other therapeutic agents.

It is possible that "this compound" is an internal development code for a very early-stage compound that has not yet been disclosed in publications or public forums. Alternatively, it may be a typographical error or a different internal identifier not recognized in public databases.

Without access to foundational data on this compound, including its molecular target, mechanism of action, and preclinical data in various cancer cell lines, it is impossible to:

  • Summarize quantitative efficacy data.

  • Detail experimental protocols.

  • Visualize its signaling pathway or experimental workflows.

  • Provide an objective comparison with alternative treatments.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating institution for data. At present, no resources are available in the public domain to fulfill the request for a comprehensive comparison guide.

A Comparative Analysis of LEI105 and Its Alternatives as Diacylglycerol Lipase Alpha Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the diacylglycerol lipase alpha (DAGL-α) inhibitor, LEI105, and its derivatives, alongside other alternative inhibitors. This document outlines their performance based on experimental data, details the methodologies of key experiments, and visualizes critical pathways and workflows to support further research and development in the field of endocannabinoid signaling.

This compound has emerged as a potent and highly selective reversible inhibitor of DAGL-α, a key enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Understanding its performance in relation to other available tools is crucial for its effective application in studying the physiological and pathological roles of 2-AG signaling. This guide offers an objective comparison of this compound with its direct precursor, LEI104, and other widely used, albeit less selective, DAGL inhibitors such as Tetrahydrolipstatin (THL) and RHC80267.

Performance Comparison of DAGL-α Inhibitors

The inhibitory potency and selectivity of this compound, LEI104, THL, and RHC80267 against DAGL-α and other key enzymes in the endocannabinoid system have been evaluated in several studies. The following tables summarize the available quantitative data.

CompoundTargetpIC50IC50 (nM)Notes
This compound DAGL-α 7.9 ± 0.08 13 Highly potent and selective reversible inhibitor.
DAGL-α7.5 ± 0.0732Determined by competitive ABPP.
DAGL-β7.3 ± 0.07-Active against DAGL-β isoform.
LEI104DAGL-α6.3 ± 0.1501Precursor to this compound, significantly less potent.
THLDAGL-α/β-~60Irreversible inhibitor with numerous off-targets.[1]
RHC80267DAGL-α/β-10,000 - 70,000Weak inhibitor with several off-targets.[1]

Table 1: Comparative Potency of DAGL-α Inhibitors. Data compiled from multiple sources. pIC50 and IC50 values represent the negative logarithm of the half-maximal inhibitory concentration and the half-maximal inhibitory concentration, respectively.

CompoundOff-TargetInhibitionNotes
This compound FAAH No significant inhibition Demonstrates high selectivity. [2]
MAGL No significant inhibition [2]
ABHD6 No significant inhibition [2]
ABHD12 No significant inhibition [2]
LEI104FAAHYesLess selective compared to this compound.
THLABHD6Yes
ABHD12Yes
FAAHYes
MAGLYes
Other Serine HydrolasesYesBroad-spectrum serine hydrolase inhibitor.[1]
RHC80267KIAA1363Yes
BAT5Yes
PLA2g7Yes

Table 2: Selectivity Profile of DAGL-α Inhibitors. This table highlights the known off-target activities of the compared inhibitors.

Signaling Pathway of 2-AG Biosynthesis and Inhibition by this compound

The primary pathway for 2-AG synthesis in the central nervous system involves the sequential action of phospholipase C (PLC) and DAGL-α. This compound acts by selectively and reversibly inhibiting DAGL-α, thereby blocking the conversion of diacylglycerol (DAG) to 2-AG.

G cluster_0 Postsynaptic Neuron cluster_1 Presynaptic Neuron PIP2 PIP2 PLC PLC PIP2->PLC Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG DAGLa DAGL-α DAG->DAGLa Hydrolysis TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG CB1R CB1 Receptor TwoAG->CB1R Retrograde Signaling This compound This compound This compound->DAGLa Inhibition

Caption: 2-AG Biosynthesis and this compound Inhibition.

Experimental Methodologies

A comprehensive evaluation of DAGL-α inhibitors relies on a combination of robust biochemical and cell-based assays. The following are detailed protocols for key experiments used to characterize compounds like this compound.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the potency and selectivity of an inhibitor against its target enzyme in a complex biological sample.

Protocol:

  • Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation. Protein concentration is determined using a standard protein assay.

  • Inhibitor Incubation: Aliquots of the membrane proteome (e.g., 50 µg) are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle (DMSO) for 30 minutes at 37°C in a suitable buffer (e.g., PBS).

  • Probe Labeling: The activity-based probe MB064 (a fluorescently labeled β-lactone) is added to a final concentration of 250 nM and incubated for another 30 minutes at 37°C. MB064 covalently binds to the active site of DAGL-α.

  • SDS-PAGE and Fluorescence Scanning: The reaction is quenched with reducing Laemmli sample buffer. Proteins are separated by SDS-PAGE. The gel is then scanned on a fluorescence gel scanner to visualize the labeled DAGL-α.

  • Data Analysis: The intensity of the fluorescent band corresponding to DAGL-α is quantified. The decrease in fluorescence intensity in the presence of the inhibitor is used to calculate the IC50 value.

Radiometric DAGL-α Activity Assay

This assay directly measures the enzymatic activity of DAGL-α by quantifying the conversion of a radiolabeled substrate.

Protocol:

  • Enzyme Source: Recombinant human DAGL-α expressed in a suitable cell line (e.g., HEK293T) or tissue homogenates are used as the enzyme source.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl (pH 7.0) and CaCl2.

  • Inhibitor Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of the inhibitor or vehicle for a defined period (e.g., 15 minutes) at 37°C.

  • Substrate Addition: The reaction is initiated by adding the radiolabeled substrate, such as 1-[14C]oleoyl-2-arachidonoyl-sn-glycerol.

  • Reaction and Termination: The reaction is allowed to proceed for a specific time (e.g., 20 minutes) at 37°C and then terminated by the addition of a quench solution (e.g., chloroform/methanol).

  • Lipid Extraction and Separation: Lipids are extracted, and the product (radiolabeled 2-AG) is separated from the substrate using thin-layer chromatography (TLC).

  • Quantification: The amount of radioactivity in the spot corresponding to 2-AG is quantified using a phosphorimager or by scraping the silica and performing liquid scintillation counting. The enzyme activity is calculated, and IC50 values are determined from the dose-response curves.

Experimental Workflow for DAGL Inhibitor Characterization

The discovery and characterization of novel DAGL inhibitors typically follow a structured workflow, progressing from initial high-throughput screening to in-depth in vivo studies.

G cluster_workflow Inhibitor Characterization Workflow HTS High-Throughput Screening (Fluorescence-based Assay) Hit_Validation Hit Validation (Radiometric Assay) HTS->Hit_Validation Primary Hits Potency_Selectivity Potency & Selectivity Profiling (Competitive ABPP) Hit_Validation->Potency_Selectivity Validated Hits Cellular_Activity Cellular Activity Assessment (2-AG Measurement) Potency_Selectivity->Cellular_Activity Potent & Selective Leads In_Vivo In Vivo Efficacy & PK/PD Studies Cellular_Activity->In_Vivo Cell-Active Compounds

Caption: Workflow for DAGL Inhibitor Characterization.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals: A General Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information provides a general framework for the safe disposal of laboratory chemicals. The specific identity and hazards of the chemical designated "LEI105" are not definitively provided in the search results. Therefore, it is imperative that you consult the Safety Data Sheet (SDS) specific to your chemical and adhere to all local, regional, and national regulations, as well as your institution's specific environmental health and safety (EHS) protocols. The information for "0.1 M Lead Perchlorate VS (USP105)" is used here as an illustrative example of handling a hazardous chemical.

Essential Safety and Logistical Information

Proper disposal of laboratory chemicals is a critical component of laboratory safety and environmental responsibility. The procedures outlined below are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step guide to ensure that chemical waste is handled and disposed of in a safe and compliant manner.

Step-by-Step Disposal Protocol

Step 1: Chemical Identification and Hazard Assessment

  • Positive Identification: Accurately identify the chemical to be disposed of. If the identity of "this compound" is uncertain, do not proceed. Contact your institution's EHS department for guidance on unknown chemical disposal.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the chemical's hazards, handling, storage, and disposal. For example, the SDS for "0.1 M Lead Perchlorate VS (USP105)" indicates it is a reproductive toxin.[1]

  • Hazard Evaluation: Based on the SDS, determine the specific hazards associated with the chemical (e.g., corrosive, flammable, reactive, toxic, radioactive).

Step 2: Personal Protective Equipment (PPE)

  • Select Appropriate PPE: Before handling any chemical waste, don the appropriate PPE as specified in the SDS. This typically includes:

    • Eye Protection: Safety glasses or goggles. For more hazardous materials, a face shield may be necessary.

    • Hand Protection: Chemically resistant gloves appropriate for the specific chemical being handled.

    • Protective Clothing: A lab coat is standard. For highly toxic or corrosive materials, an apron or chemical-resistant suit may be required.

    • Respiratory Protection: May be necessary if handling volatile chemicals or generating aerosols.

Step 3: Waste Segregation and Containment

  • Segregate Waste Streams: Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department. Common segregation categories include:

    • Halogenated solvents

    • Non-halogenated solvents

    • Corrosive waste (acids and bases, kept separate)

    • Heavy metal waste

    • Solid chemical waste

  • Use Approved Containers: Chemical waste must be collected in containers that are compatible with the chemical. The container must be in good condition, with a secure, leak-proof lid.

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Corrosive").

Step 4: Storage and Disposal

  • Temporary Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste containers. Do not pour any chemical waste down the drain or dispose of it in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous substances.

Hazard Summary for 0.1 M Lead Perchlorate VS (USP105)

The following table summarizes the hazards associated with "0.1 M Lead Perchlorate VS (USP105)" as an example of data that should be extracted from an SDS.

Hazard ClassificationHazard StatementPrecautionary Statements
Reproductive ToxicityH360Df: May damage the unborn child. Suspected of damaging fertility.P201: Obtain special instructions before use.P202: Do not handle until all safety precautions have been read and understood.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Data extracted from the Safety Data Sheet for 0.1 M Lead Perchlorate VS (USP105).[1]

Experimental Protocols

Detailed experimental protocols involving the use of any chemical should always be reviewed and approved by your institution's safety committee. These protocols must include a specific section on waste disposal that aligns with the procedures outlined above and any additional requirements based on the specific experiment.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.

G cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Storage & Disposal start Start: Chemical Waste Identified identify Identify Chemical & Review SDS start->identify segregate Segregate Waste into Compatible Streams ppe Don Appropriate PPE identify->ppe container Use Labeled, Approved Waste Container ppe->segregate storage Store in Satellite Accumulation Area segregate->container pickup Arrange for EHS Waste Pickup container->storage end_node End: Waste Disposed of by EHS storage->pickup pickup->end_node

References

Essential Safety and Handling Protocols for LEI105 (0.1 M Lead Perchlorate VS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is based on the safety data sheet for "0.1 M Lead Perchlorate VS (USP105)," which is presumed to be the substance identified as LEI105. It is imperative to consult the specific safety data sheet (SDS) provided with your product and adhere to your institution's safety protocols.

This guide furnishes immediate, critical safety and logistical information for the handling and disposal of this compound, a solution containing Lead(II) perchlorate trihydrate. The content is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety measures. The primary component, Lead(II) perchlorate trihydrate, poses significant health risks.

Hazard ClassificationCodeDescription
Reproductive ToxicityRepr. 1AH360Df: May damage the unborn child. Suspected of damaging fertility.[1]
Oxidizing SolidsOx. Sol. 2H272: May intensify fire; oxidizer.[2]
Acute Toxicity (Oral)Acute Tox. 4H302: Harmful if swallowed.
Acute Toxicity (Inhalation)Acute Tox. 4H332: Harmful if inhaled.
CarcinogenicityCarcinogenicity 1BH350: May cause cancer.[3]
Specific Target Organ Toxicity (Repeated Exposure)STOT RE 2H373: May cause damage to organs through prolonged or repeated exposure.[4]
Hazardous to the Aquatic EnvironmentAquatic Chronic 1H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shield.Protects against splashes and airborne particles.[1][3]
Hand Protection Protective gloves (e.g., nitrile rubber, neoprene, or Viton®).Prevents skin contact. Inspect gloves for degradation or breakthrough before use.[2]
Skin and Body Protection Protective clothing to prevent skin exposure.Minimizes the risk of skin contact with the substance.[1][3]
Respiratory Protection Required when dusts are generated. Use a NIOSH-approved respirator with a P3 filter.Protects against inhalation of harmful dusts and aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Step-by-Step Handling and Storage Protocol
  • Obtain Special Instructions: Before use, obtain and thoroughly read all safety precautions.[1][3]

  • Work in a Designated Area: Conduct all work in a chemical fume hood to ensure adequate ventilation.[3]

  • Don Appropriate PPE: Wear the specified personal protective equipment at all times.[1][3]

  • Avoid Inhalation and Contact: Do not breathe dust and avoid contact with skin and eyes.[5]

  • Prevent Fire Hazards: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Do not store near combustible materials.[3][5]

  • Maintain Good Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]

  • Secure Storage: Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area. Store locked up.[1][3][5]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: This material and its container must be disposed of as hazardous waste.[5]

  • Container Management: Do not mix with other waste. Leave the chemical in its original container. Handle uncleaned containers as you would the product itself.[6]

  • Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][6]

  • Environmental Precautions: Avoid release to the environment. Prevent the product from entering drains.[5][6]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

LEI105_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Obtain Instructions Read SDS and Obtain Special Instructions Don PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Obtain Instructions->Don PPE Work Area Work in a Chemical Fume Hood Don PPE->Work Area Chemical Use Perform Experiment Work Area->Chemical Use Avoid Contamination Wash Hands Thoroughly After Handling Chemical Use->Avoid Contamination Waste Collection Collect Waste in a Labeled, Sealed Container Chemical Use->Waste Collection Store Waste Store Waste in a Designated Hazardous Waste Area Waste Collection->Store Waste Dispose Dispose via Licensed Disposal Company Store Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LEI105
Reactant of Route 2
LEI105

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.